molecular formula C12H8Br2 B094586 3,3'-Dibromo-1,1'-biphenyl CAS No. 16400-51-4

3,3'-Dibromo-1,1'-biphenyl

Cat. No.: B094586
CAS No.: 16400-51-4
M. Wt: 312 g/mol
InChI Key: LPLLWKZDMKTEMV-UHFFFAOYSA-N
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Description

3,3'-Dibromo-1,1'-biphenyl is a useful research compound. Its molecular formula is C12H8Br2 and its molecular weight is 312 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLLWKZDMKTEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167692
Record name 1,1'-Biphenyl, 3,3'-dibromo-
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Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16400-51-4
Record name 3,3′-Dibromobiphenyl
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Record name 3,3'-Dibromobiphenyl
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Record name 1,1'-Biphenyl, 3,3'-dibromo-
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Record name 3,3'-Dibromobiphenyl
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Record name 3,3'-DIBROMOBIPHENYL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

spectroscopic data (NMR, IR, MS) for 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 3,3'-Dibromo-1,1'-biphenyl

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 16400-51-4).[1][2] This document is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound as a chemical intermediate.[3][4][5] The information presented herein includes predicted spectral data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Molecular Structure and Properties

This compound is a symmetrical molecule consisting of two phenyl rings connected by a single bond, with a bromine atom substituted at the meta-position (C3 and C3') of each ring.

  • Molecular Formula: C₁₂H₈Br₂[1][2]

  • Molecular Weight: 312.00 g/mol [2]

  • Appearance: White powder[1]

  • Melting Point: 52 - 55 °C[1]

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is predicted to show four distinct signals for the aromatic protons due to the molecule's symmetry.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2', H-2~7.7 - 7.8Triplet (t)J ≈ 1.82H
H-4', H-4~7.5 - 7.6Multiplet (m)-2H
H-6', H-6~7.5 - 7.6Multiplet (m)-2H
H-5', H-5~7.3 - 7.4Triplet (t)J ≈ 7.82H

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.[6]

¹³C NMR (Carbon NMR) Data

Due to symmetry, the ¹³C NMR spectrum is expected to display six signals for the twelve carbon atoms.

Assignment Predicted Chemical Shift (δ, ppm)
C-1', C-1~142 - 144
C-3', C-3~122 - 124
C-2', C-2~130 - 132
C-4', C-4~130 - 132
C-6', C-6~126 - 128
C-5', C-5~129 - 131

Note: Carbon atoms directly attached to bromine (C-3, C-3') are expected to appear in the 122-124 ppm range.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for an aromatic compound.

Frequency Range (cm⁻¹) Vibration Type Intensity
3100 - 3000Aromatic C-H StretchMedium-Weak
1600 - 1585Aromatic C=C StretchMedium
1500 - 1400Aromatic C=C StretchStrong
1000 - 650C-Br StretchStrong
900 - 675Aromatic C-H Out-of-Plane BendStrong

Reference data for biphenyl IR spectra can be found from sources like the NIST Chemistry WebBook.[8][9]

Mass Spectrometry (MS)

The mass spectrum is distinguished by a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M, M+2, and M+4 peak pattern.[10]

m/z Value Ion Relative Abundance Ratio Description
310[C₁₂H₈⁷⁹Br₂]⁺1Molecular ion (M)
312[C₁₂H₈⁷⁹Br⁸¹Br]⁺2M+2 peak
314[C₁₂H₈⁸¹Br₂]⁺1M+4 peak

The fragmentation pattern would likely involve the sequential loss of bromine atoms.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of high-purity this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[11]

  • Spectrometer Setup: Data acquisition is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution.[11]

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-32

      • Relaxation Delay (d1): 1-5 seconds

      • Acquisition Time (aq): 2-4 seconds

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is used.

    • Acquisition Parameters:

      • Spectral Width: ~220 ppm

      • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): 2 seconds

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard or the residual solvent peak.[11]

IR Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[12] A background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is used. EI is a common technique for this type of molecule.[12]

  • Data Acquisition: The sample is introduced into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern is crucial for confirming the presence of bromine.[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Sample: this compound nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Prepare KBr Pellet or use ATR start->ir_prep ms_prep Dissolve in Volatile Solvent start->ms_prep nmr_acq Acquire 1H & 13C Spectra (High-Field NMR) nmr_prep->nmr_acq nmr_proc Fourier Transform & Phase Correction nmr_acq->nmr_proc nmr_data NMR Data Table nmr_proc->nmr_data final_analysis Structural Elucidation & Data Compilation nmr_data->final_analysis ir_acq Acquire Spectrum (FTIR) ir_prep->ir_acq ir_proc Background Subtraction ir_acq->ir_proc ir_data IR Data Table ir_proc->ir_data ir_data->final_analysis ms_acq Ionize & Detect (e.g., EI-MS) ms_prep->ms_acq ms_proc Analyze m/z & Isotope Pattern ms_acq->ms_proc ms_data MS Data Table ms_proc->ms_data ms_data->final_analysis

References

In-Depth Technical Guide to 3,3'-Dibromobiphenyl (CAS Number 16400-51-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant biological interactions of 3,3'-Dibromobiphenyl (CAS No. 16400-51-4). The information is intended to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

3,3'-Dibromobiphenyl is a solid organic compound belonging to the class of polybrominated biphenyls (PBBs).[1] PBBs are synthetic compounds characterized by a biphenyl structure with two or more bromine atoms.[1] Due to their lipophilic nature, PBBs, particularly those with a higher degree of bromination, tend to accumulate in fatty tissues.[2]

Table 1: Physical and Chemical Properties of 3,3'-Dibromobiphenyl

PropertyValueReference(s)
Molecular Formula C₁₂H₈Br₂[3]
Molecular Weight 312.00 g/mol [2][3]
Appearance White to off-white powder/crystal[4]
Melting Point 52.0 to 56.0 °C[4]
Boiling Point 338.6 ± 17.0 °C at 760 mmHg[3]
Density 1.7 ± 0.1 g/cm³[3]
Solubility Virtually insoluble in water; soluble in fats and various organic solvents.[3]

Safety and Handling

3,3'-Dibromobiphenyl is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this substance. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 2: GHS Hazard Classification for 3,3'-Dibromobiphenyl

Hazard ClassCategorySignal WordHazard Statement
Acute toxicity, oral4WarningH302: Harmful if swallowed
Skin corrosion/irritation2WarningH315: Causes skin irritation
Serious eye damage/eye irritation1DangerH318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritation3WarningH335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard1WarningH400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazard1WarningH410: Very toxic to aquatic life with long lasting effects

Data sourced from PubChem.[2]

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • If on Skin: Immediately rinse the affected area with cold running water for at least 15 minutes, followed by thorough washing with soap and water. Remove contaminated clothing. Seek medical attention.[2]

  • If in Eyes: Irrigate opened eyes for several minutes under running water. Seek immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air. If required, provide artificial respiration.[2]

Toxicological Information and Mechanism of Action

The toxicity of PBBs, including 3,3'-Dibromobiphenyl, is not fully understood but is known to vary depending on the specific congener.[2] Exposure to PBBs may lead to weight loss, skin disorders, and adverse effects on the nervous and immune systems, as well as the liver, kidneys, and thyroid gland.[1]

The toxic effects of many PBBs and related halogenated aromatic hydrocarbons are mediated through the Aryl Hydrocarbon (Ah) receptor , a ligand-activated transcription factor.[2]

Aryl Hydrocarbon (Ah) Receptor Signaling Pathway

The general mechanism involves the binding of the PBB to the cytosolic Ah receptor, which then translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This binding initiates the transcription of a battery of genes, including those for xenobiotic-metabolizing enzymes like cytochrome P450s.

Ah_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBB 3,3'-Dibromobiphenyl (or other PBB) AhR_complex Inactive AhR Complex (AhR, Hsp90, AIP, p23) PBB->AhR_complex Binding Active_AhR Active AhR-Ligand Complex AhR_complex->Active_AhR Conformational Change (Hsp90, AIP, p23 release) ARNT ARNT Active_AhR->ARNT Dimerization AhR_ARNT AhR-ARNT-Ligand Heterodimer DRE Dioxin Response Element (DRE) on DNA AhR_ARNT->DRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates Metabolic_Response Altered Protein Levels & Metabolic/Toxic Response Gene_Transcription->Metabolic_Response

Figure 1: Generalized Aryl Hydrocarbon (Ah) Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols specifically for 3,3'-Dibromobiphenyl are not widely published. However, its synthesis can be achieved through established organometallic cross-coupling reactions. The following are illustrative protocols for the synthesis of biphenyl compounds, which can be adapted for 3,3'-Dibromobiphenyl.

Protocol 1: Illustrative Synthesis via Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls via the copper-mediated coupling of aryl halides.[5]

Materials:

  • 1,3-Dibromobenzene (starting material)

  • Copper powder (activated)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, or sand as a solid support)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Standard glassware for workup and purification

Procedure:

  • Activation of Copper: If necessary, activate the copper powder by washing with a dilute acid (e.g., HCl), followed by water, ethanol, and ether, then drying under vacuum.

  • Reaction Setup: In the three-neck flask, combine 1,3-dibromobenzene and a stoichiometric excess of activated copper powder.

  • Solvent Addition: Add a suitable high-boiling point solvent like DMF, or alternatively, the reaction can be run neat or with sand.

  • Reaction Conditions: Heat the mixture to a high temperature (typically >200 °C) under an inert atmosphere with vigorous stirring. The reaction is typically run for several hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Workup: After cooling, the reaction mixture is typically filtered to remove copper and copper salts. The filtrate is then subjected to an aqueous workup, often involving extraction with an organic solvent (e.g., toluene or dichloromethane).

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield 3,3'-Dibromobiphenyl.

Ullmann_Synthesis Start 1,3-Dibromobenzene + Activated Copper Reaction Heat (>200°C) in DMF under Inert Atmosphere Start->Reaction Workup Cool, Filter, Aqueous Workup, and Solvent Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure 3,3'-Dibromobiphenyl Purification->Product

Figure 2: Workflow for Ullmann Coupling Synthesis.

Protocol 2: Illustrative Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[6] For the synthesis of 3,3'-Dibromobiphenyl, this could involve the coupling of 3-bromophenylboronic acid with 1,3-dibromobenzene, though selectivity can be a challenge. A more controlled approach would be the homocoupling of 3-bromophenylboronic acid.

Materials:

  • 3-Bromophenylboronic acid or its ester derivative

  • Aryl halide (e.g., 1-bromo-3-iodobenzene for cross-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Phosphine ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/water, Dioxane/water)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To the reaction flask, add the aryl halide, the organoboron reagent, the base, and the solvent system under an inert atmosphere.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl.

Applications in Research and Development

3,3'-Dibromobiphenyl serves as a versatile intermediate in organic synthesis. The bromine atoms provide reactive sites for various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.[7] A significant application is in the field of materials science, particularly in the development of materials for Organic Light Emitting Diodes (OLEDs).[7] It can be used as a precursor to synthesize specialized organic compounds that form the emissive and charge-transport layers within OLED devices.[7]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or professional safety guidance. All chemical handling should be performed by trained personnel in a properly equipped laboratory, following all applicable safety protocols and regulations.

References

Solubility Profile of 3,3'-Dibromo-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,3'-Dibromo-1,1'-biphenyl in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the compound's structure and the known solubility of similar compounds. Additionally, a general experimental protocol for determining the solubility of an organic compound is provided to enable researchers to ascertain precise quantitative data.

Core Compound Properties

This compound is a brominated aromatic compound with the molecular formula C₁₂H₈Br₂. It exists as a white powder with a melting point range of 52-55 °C. Its structure, consisting of two phenyl rings linked by a single bond with a bromine atom on each ring, renders the molecule largely nonpolar. This structural characteristic is the primary determinant of its solubility behavior.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to exhibit poor solubility in polar solvents like water and higher solubility in nonpolar organic solvents. The parent compound, biphenyl, is known to be soluble in most organic solvents while being very slightly soluble in water. The introduction of bromine atoms is unlikely to significantly alter this general trend.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

SolventSolvent TypePredicted SolubilityRationale
Water (H₂O)Highly Polar ProticInsolubleThe nonpolar aromatic structure of the compound has very weak interactions with highly polar water molecules.
Methanol (CH₃OH)Polar ProticSparingly SolubleThe polarity of methanol is lower than water, but still significant, limiting the solubility of the nonpolar solute.
Ethanol (C₂H₅OH)Polar ProticSparingly to Moderately SolubleEthanol is less polar than methanol, which should allow for better interaction with the solute.
Acetone (C₃H₆O)Polar AproticSolubleAcetone's moderate polarity and ability to induce dipole interactions can facilitate the dissolution of the compound.
Dichloromethane (CH₂Cl₂)Polar AproticSolubleAs a chlorinated solvent, it is effective at dissolving nonpolar and moderately polar organic compounds.
Chloroform (CHCl₃)Polar AproticSolubleSimilar to dichloromethane, chloroform is a good solvent for many organic solids.
Ethyl Acetate (C₄H₈O₂)Moderately Polar AproticSolubleIts ester group provides some polarity, but the overall molecule can solvate nonpolar compounds effectively.
Toluene (C₇H₈)Nonpolar AromaticVery SolubleThe aromatic nature of toluene allows for strong van der Waals interactions with the biphenyl rings of the solute.
Hexane (C₆H₁₄)NonpolarSolubleAs a nonpolar aliphatic solvent, hexane is expected to be a good solvent for the nonpolar solute.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method, often referred to as the isothermal saturation method, involves preparing a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Analysis:

    • Determine the concentration of this compound in the filtered solution using a suitable analytical method.

      • Gravimetric Analysis: The solvent in the volumetric flask can be evaporated under reduced pressure, and the mass of the remaining solid can be measured.

      • Spectroscopic/Chromatographic Analysis: A more accurate method involves diluting the filtered solution to a known volume and analyzing it by HPLC or UV-Vis spectrophotometry against a pre-established calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in terms of g/L or mol/L from the determined concentration of the saturated solution.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48 hours) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Analyze solute concentration (e.g., HPLC, Gravimetry) D->E F Calculate Solubility (g/L or mol/L) E->F

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide on the Crystal Structure of 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 3,3'-Dibromo-1,1'-biphenyl, a molecule of significant interest in materials science and organic synthesis. Due to the limited availability of public crystallographic data for this compound, this guide presents the crystal structure of a closely related analogue, 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, to provide valuable structural insights. The methodologies for synthesis, crystallization, and crystal structure determination are detailed to support further research and application.

Molecular Structure and Properties

This compound is an aromatic compound featuring a biphenyl core with bromine atoms substituted at the 3 and 3' positions.[1][2] This substitution pattern imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential applications in the synthesis of polymers, flame retardants, and advanced organic materials.[1][2] The molecule's ability to participate in cross-coupling reactions makes it a versatile building block for constructing complex molecular architectures.[1]

Crystallographic Data of a Related Structure: 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl

The following table summarizes the crystallographic data for 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, which serves as a valuable reference for understanding the potential solid-state conformation of this compound.[3]

Parameter Value
Chemical FormulaC₁₇H₁₈Br₂
Formula Weight382.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.011 (5)
b (Å)14.065 (8)
c (Å)12.387 (7)
β (°)94.613 (9)
Volume (ų)1564.8 (15)
Z4
RadiationMo Kα
Temperature (K)297
Dihedral Angle between Benzene Rings (°)84.0 (3)

Data obtained from the crystal structure of 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl.[3]

Experimental Protocols

Synthesis of Biphenyl Derivatives

The synthesis of biphenyl derivatives such as this compound can be achieved through various established methods in organic chemistry. A common approach involves the Suzuki-Miyaura cross-coupling reaction.[4] This method offers a versatile and efficient route to functionalized biphenyls.

Illustrative Suzuki-Miyaura Coupling Protocol: [4]

  • Reaction Setup: A reaction vessel is charged with a dihalogenated precursor (e.g., a compound with both iodine and bromine substituents), a boronic acid derivative, a palladium catalyst (such as Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: A suitable solvent system, typically a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is added.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period, with the reaction progress monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography or recrystallization to yield the desired biphenyl derivative.

Crystallization of Organic Compounds

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Several techniques can be employed for the crystallization of organic molecules like this compound.

Common Crystallization Methods:

  • Slow Evaporation: The compound is dissolved in a suitable solvent to create a nearly saturated solution. The solvent is then allowed to evaporate slowly in a controlled environment, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[5][6]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound has lower solubility. Crystals form at the interface of the two solvents.[5]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement within a crystal.[7]

General Experimental Workflow:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[7]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the diffracted X-rays are integrated.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[7]

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Logical Workflow for Crystal Structure Determination

The following diagram outlines the logical workflow from synthesis to final crystal structure analysis.

Crystal_Structure_Workflow Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis A Synthesis of this compound B Purification (e.g., Column Chromatography) A->B C Selection of Crystallization Method B->C D Growth of Single Crystals C->D E Single Crystal Mounting D->E F Data Collection E->F G Data Processing F->G H Structure Solution G->H I Structure Refinement H->I J Final Structural Model I->J

Caption: Logical workflow from synthesis to crystal structure determination.

References

The Dawn of Brominated Biphenyls: A Technical Chronicle of Discovery and Early Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and foundational synthetic methodologies of dibrominated biphenyls. Tailored for researchers, scientists, and professionals in drug development, this document details the seminal experimental protocols, presents comparative quantitative data, and illustrates the core chemical transformations involved in the early history of these compounds.

Introduction

Dibrominated biphenyls are a subgroup of polybrominated biphenyls (PBBs), a class of brominated hydrocarbons comprising a biphenyl structure with two bromine atoms. There are 12 possible isomers of dibromobiphenyl, the properties and synthesis of which became a subject of study in early organic chemistry.[1][2][3] Initially explored out of academic interest in aromatic chemistry, some of these compounds later found utility as intermediates in the synthesis of more complex molecules, including liquid crystals, pharmaceuticals, and polymers.[4] This guide focuses on the pioneering efforts to synthesize and characterize these molecules, predating their commercial applications and subsequent environmental scrutiny.

Core Synthetic Methodologies

The early synthesis of dibrominated biphenyls was primarily achieved through three main routes: direct bromination of biphenyl, the Ullmann reaction, and the Sandmeyer reaction. The Gomberg-Bachmann reaction also provided a viable, though often low-yielding, alternative.

Direct Bromination of Biphenyl

The most straightforward and widely documented early method for synthesizing dibrominated biphenyls, particularly the symmetrical 4,4'-isomer, was the direct electrophilic aromatic substitution of biphenyl with elemental bromine.[4]

This protocol, a modification of the method by Buckles, Hausman, and Wheeler, provides a classic example of an early synthesis.

  • Materials:

    • Finely powdered biphenyl (15.4 g, 0.10 mole)

    • Bromine (39 g, 12 ml, 0.24 mole)

    • Benzene (for recrystallization)

  • Apparatus:

    • 15-cm evaporating dish

    • 30-cm desiccator with a porcelain rack

    • 10-cm evaporating dish

  • Procedure:

    • 15.4 g (0.10 mole) of finely powdered biphenyl is placed in a 15-cm evaporating dish.

    • The dish is set on a porcelain rack within a 30-cm desiccator.

    • A 10-cm evaporating dish containing 39 g (12 ml, 0.24 mole) of bromine is placed under the rack.

    • The desiccator is closed, leaving a small opening for the escape of hydrogen bromide gas.

    • The biphenyl is left in contact with the bromine vapor for 8 hours or overnight.

    • The resulting orange solid is removed and allowed to stand in a fume hood for at least 4 hours to allow excess bromine and hydrogen bromide to evaporate.

    • The crude product (approx. 30 g, with a melting point near 152°C) is dissolved in 75 ml of benzene, filtered, and cooled to 15°C.

    • The resulting crystals are collected by filtration.

  • Yield and Characterization:

    • Yield: 23.4–24.0 g (75–77%)

    • Melting Point: 162–163°C

Other early methods involved the bromination of biphenyl in various solvents, including water, carbon disulfide, and glacial acetic acid.[5] The choice of solvent and the use of catalysts like iron or aluminum chloride could influence the isomeric distribution and the degree of bromination.[4]

The Ullmann Reaction

Discovered by Fritz Ullmann in 1901, the Ullmann coupling reaction provided a method for synthesizing symmetrical biaryls through the copper-promoted coupling of two aryl halides.[6][7] This reaction was particularly useful for creating sterically hindered congeners, such as 2,2'-dibromobiphenyl, which are not favored in direct bromination. The classic Ullmann reaction required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper powder.[6][8]

  • Starting Materials: An appropriate brominated benzene derivative (e.g., o-dibromobenzene for the synthesis of 2,2'-dibromobiphenyl).

  • Reagent: Activated copper powder or a copper-bronze alloy.[6]

  • Procedure:

    • The aryl bromide is heated, often without a solvent, to a high temperature (e.g., 200°C).[7]

    • An excess of copper powder is gradually added to the heated aryl bromide.[7]

    • The reaction mixture is maintained at a high temperature for a prolonged period.

    • The resulting solid is cooled and then extracted with an organic solvent to isolate the biphenyl product.

    • Purification is typically achieved through recrystallization.[4]

While yields could be moderate to good, the high temperatures and the need for activated copper were significant drawbacks of the early Ullmann reaction.[6]

The Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction offers a versatile method for introducing a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate.[9] This reaction is particularly valuable for synthesizing unsymmetrical biphenyls or isomers that are difficult to obtain through direct substitution.

The synthesis of a dibromobiphenyl using a Sandmeyer reaction would typically involve a multi-step process, for example, starting from a bromo-aminobiphenyl or a diaminobiphenyl.

  • Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5°C) to form a diazonium salt.[10]

  • Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr).[9] The diazonium group is replaced by a bromine atom, releasing nitrogen gas.

  • Isolation and Purification: The product is isolated by extraction and purified, typically by distillation or recrystallization.

The Sandmeyer reaction provided a powerful tool for regioselective synthesis, although yields could be variable depending on the stability of the diazonium salt and reaction conditions.[11]

The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction, reported in 1924, is another method that proceeds via a diazonium salt to form an aryl-aryl bond.[12] It involves the reaction of a diazonium salt with another aromatic compound in the presence of a base. This method can be used to synthesize unsymmetrical biphenyls. For instance, p-bromobiphenyl can be prepared from 4-bromoaniline and benzene.[12] However, yields in the original procedure are often low (less than 40%) due to side reactions.[12]

Quantitative Data and Physical Properties

The early characterization of dibrominated biphenyls relied heavily on physical properties such as melting point and boiling point. The table below summarizes available data for several isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,2'-Dibromobiphenyl 13029-09-9C₁₂H₈Br₂312.0081338-340
3,3'-Dibromobiphenyl 16400-51-4C₁₂H₈Br₂312.0054-56350-355
4,4'-Dibromobiphenyl 92-86-4C₁₂H₈Br₂312.00163-165355-360[11]

Early Analytical and Purification Techniques

The primary methods for purification and analysis in the early 20th century were relatively straightforward by modern standards.

  • Purification:

    • Recrystallization: This was the most common method for purifying solid products. Solvents such as benzene, ethanol, and isopropyl alcohol were frequently used.[5] The crude product would be dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form.

    • Column Chromatography: Adsorption chromatography using materials like alumina was employed to separate congeners from reaction mixtures or commercial preparations like Firemaster BP-6.[4]

  • Characterization:

    • Melting Point Determination: A sharp and consistent melting point was a primary indicator of a compound's purity. Mixed melting point analysis was also used to confirm the identity of a substance.

    • Elemental Analysis: Combustion analysis to determine the empirical formula (the ratio of carbon, hydrogen, and bromine) was a fundamental technique for confirming the structure of a newly synthesized compound.

    • Spectroscopy: While early work relied on classical methods, later studies in the mid-20th century began to employ techniques like Infrared (IR) spectroscopy to identify functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise arrangement of atoms.[13] Gas Chromatography (GC) coupled with Mass Spectrometry (MS) eventually became the definitive tool for separating and identifying individual PBB congeners.[13][14]

Reaction Mechanism Diagrams

The following diagrams, rendered in DOT language, illustrate the mechanisms of the key synthetic reactions.

Electrophilic_Bromination Biphenyl Biphenyl SigmaComplex Arenium Ion (Sigma Complex) Biphenyl->SigmaComplex + Br⁺ Br2 Br₂ Intermediate1 Br-Br-FeBr₃ Complex Br2->Intermediate1 Activation FeBr3 FeBr₃ (Catalyst) FeBr3->Intermediate1 Intermediate1->SigmaComplex Monobromo Monobromobiphenyl SigmaComplex->Monobromo - H⁺ FeBr4_minus [FeBr₄]⁻ SigmaComplex->FeBr4_minus Dibromo Dibromobiphenyl Monobromo->Dibromo Further Bromination HBr HBr FeBr4_minus->HBr

Caption: Electrophilic Aromatic Bromination of Biphenyl.

Ullmann_Reaction ArylHalide1 Aryl Bromide (Ar-Br) Organocopper Organocopper Intermediate (Ar-Cu) ArylHalide1->Organocopper Copper Copper (Cu) Copper->Organocopper Reaction at High Temp (>200°C) ArylHalide2 Aryl Bromide (Ar-Br) OxidativeAddition Oxidative Addition Intermediate ArylHalide2->OxidativeAddition Organocopper->OxidativeAddition Biaryl Symmetrical Dibromobiphenyl (Ar-Ar) OxidativeAddition->Biaryl Reductive Elimination CuBr CuBr OxidativeAddition->CuBr

Caption: Simplified Mechanism of the Ullmann Reaction.

Sandmeyer_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Bromination ArylAmine Aromatic Amine (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺) ArylAmine->Diazonium + NaNO₂ / H⁺ (0-5°C) ArylRadical Aryl Radical (Ar•) + N₂ Diazonium->ArylRadical Single Electron Transfer from Cu(I) CuBr Copper(I) Bromide (CuBr) CuBr->ArylRadical ArylBromide Aryl Bromide (Ar-Br) ArylRadical->ArylBromide + Br⁻ from CuBr₂ CuBr2 CuBr₂ CuBr2->CuBr Regenerates Catalyst

Caption: General Workflow of the Sandmeyer Reaction.

Conclusion

The discovery and early synthesis of dibrominated biphenyls were driven by fundamental principles of organic chemistry. Direct bromination offered a simple, albeit sometimes unselective, route, while named reactions like the Ullmann and Sandmeyer syntheses provided greater control and access to a wider range of isomers. The experimental protocols from this era, characterized by their reliance on classical techniques for synthesis, purification, and characterization, laid the groundwork for the future study of polyhalogenated aromatic compounds. This guide serves as a technical reference to these foundational methods, providing valuable context for modern chemists and researchers in related fields.

References

The Environmental Fate and Degradation of 3,3'-Dibromo-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dibromo-1,1'-biphenyl (3,3'-DBB), a member of the polybrominated biphenyl (PBB) class of compounds, is primarily utilized as a chemical intermediate in various industrial applications, including the synthesis of flame retardants and advanced materials for organic electronics such as OLEDs.[1][2] As with many halogenated aromatic hydrocarbons, concerns exist regarding its environmental persistence, potential for bioaccumulation, and possible toxicological effects. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 3,3'-DBB, drawing upon data from related PBBs where specific information for this congener is limited.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 3,3'-DBB is crucial for predicting its environmental distribution and partitioning.

PropertyValueReference
CAS Number 16400-51-4[1]
Molecular Formula C₁₂H₈Br₂[1]
Molecular Weight 312.00 g/mol [3]
Appearance White powder[1]
Melting Point 52 - 55 °C[1]
Boiling Point 338.6 °C[3]
Water Solubility Data not available; expected to be low
Octanol-Water Partition Coefficient (log Kow) Data not available; expected to be high, indicating lipophilicity

Environmental Fate

The environmental fate of 3,3'-DBB is governed by a combination of transport and transformation processes. Due to its expected low water solubility and high lipophilicity, it is likely to adsorb to soil and sediment particles.

Abiotic Degradation

Photodegradation

Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for the degradation of PBBs.[4] This process is most relevant in environments exposed to sunlight, such as surface waters and the upper layers of soil.[4] The mechanism involves the absorption of ultraviolet (UV) radiation, which can provide the energy to break the carbon-bromine bonds, leading to a process called reductive debromination.[4] Studies on other PBBs and related compounds have shown that UV irradiation leads to the sequential removal of bromine atoms.[4]

Biotic Degradation

Microbial activity is a key factor in the breakdown of PBBs, particularly under anaerobic conditions.

Anaerobic Reductive Debromination

This is a critical pathway where anaerobic bacteria use PBBs as electron acceptors, sequentially removing bromine atoms from the biphenyl structure in a process known as dehalogenation.[4] Microorganisms such as Dehalococcoides species have been identified as capable of this process for other halogenated compounds.[4] The removal of bromine atoms often occurs preferentially at the meta- and para- positions.[4] This reductive debromination results in the formation of lesser-brominated biphenyls, which can sometimes be more toxic than the parent compound.[4]

Aerobic Degradation

While less common for highly brominated congeners, aerobic degradation of some PBBs has been observed.[4] This process typically involves the action of dioxygenase enzymes that can cleave the aromatic ring. For instance, Pseudomonas species have been shown to be involved in the biodegradation of biphenyl and its hydroxylated derivatives.[5] The degradation of biphenyl often proceeds through the formation of benzoic acid.[5] For 3,3'-dihydroxybiphenyl, a related compound, Comamonas testosteroni B-356 has shown the capacity for metabolism, although it can lead to the formation of dead-end metabolites.[6]

Bioaccumulation and Biomagnification

Due to their lipophilic nature, PBBs have a tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation.[7] This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.[7][8][9] While specific data for 3,3'-DBB is scarce, the general principles of bioaccumulation for persistent organic pollutants (POPs) are well-established.[7]

Toxicity

This compound is classified as harmful if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation. It is also considered very toxic to aquatic life.[3] Exposure to PBBs, in general, may lead to weight loss, skin disorders, and adverse effects on the nervous and immune systems, as well as the liver, kidneys, and thyroid gland.[3]

Experimental Protocols

Microbial Reductive Debromination Assay

This protocol is based on general procedures for studying anaerobic debromination.[4]

  • Microcosm Setup:

    • Prepare a defined mineral medium under anaerobic conditions (e.g., by boiling and purging with N₂/CO₂ gas).

    • The medium should contain essential nutrients and a redox indicator.

    • Use anaerobic sludge, sediment, or a specific bacterial culture (e.g., a Dehalococcoides-containing consortium) as the inoculum.

    • Add this compound (dissolved in a suitable solvent carrier) to the microcosms at the desired concentration.

    • Incubate the microcosms in the dark at a controlled temperature.

  • Sampling and Analysis:

    • Periodically collect samples from the microcosms under anaerobic conditions.

    • Extract the PBBs from the samples using a suitable solvent (e.g., hexane/acetone).

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and any debrominated products.

Photodegradation Experiment

This protocol is a generalized procedure for assessing the photodegradation of organic compounds.

  • Sample Preparation:

    • Prepare a solution of this compound in a relevant solvent (e.g., water with a co-solvent if necessary, or an organic solvent for mechanistic studies).

    • Place the solution in a quartz vessel to allow for UV light penetration.

  • Irradiation:

    • Irradiate the sample with a UV lamp of a specific wavelength (e.g., 254 nm or a broad-spectrum lamp simulating sunlight).

    • Maintain a constant temperature during the experiment.

    • Include dark controls to account for any non-photolytic degradation.

  • Analysis:

    • At various time intervals, withdraw aliquots of the solution.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector or GC-MS to monitor the disappearance of the parent compound and the appearance of degradation products.

Signaling Pathways and Logical Relationships

While specific signaling pathways for the microbial degradation of 3,3'-DBB have not been elucidated, a logical workflow for investigating its environmental fate can be visualized.

Environmental_Fate_Workflow cluster_introduction Introduction & Properties cluster_fate Environmental Fate & Transport cluster_degradation Degradation Pathways cluster_products Degradation Products & Impact Compound This compound PhysChem Physicochemical Properties (Solubility, log Kow, etc.) Compound->PhysChem Abiotic Abiotic Degradation Compound->Abiotic Biotic Biotic Degradation Compound->Biotic Adsorption Adsorption to Soil/Sediment PhysChem->Adsorption Bioaccumulation Bioaccumulation in Organisms Adsorption->Bioaccumulation Biomagnification Biomagnification in Food Web Bioaccumulation->Biomagnification Photodegradation Photodegradation (Reductive Debromination) Abiotic->Photodegradation Anaerobic Anaerobic Degradation (Reductive Debromination) Biotic->Anaerobic Aerobic Aerobic Degradation (Ring Cleavage) Biotic->Aerobic LesserPBBs Lesser Brominated Biphenyls Photodegradation->LesserPBBs Anaerobic->LesserPBBs RingCleavage Ring Cleavage Products (e.g., Bromobenzoic acids) Aerobic->RingCleavage Toxicity Toxicity Assessment LesserPBBs->Toxicity RingCleavage->Toxicity

Caption: Workflow for Investigating the Environmental Fate of this compound.

The following diagram illustrates a hypothetical microbial degradation pathway for a dibromobiphenyl, drawing on established mechanisms for PBBs.

Microbial_Degradation_Pathway cluster_anaerobic Anaerobic Reductive Debromination cluster_aerobic Aerobic Degradation DBB 3,3'-Dibromobiphenyl MBB Monobromobiphenyl DBB->MBB Reductive Debromination Biphenyl Biphenyl MBB->Biphenyl Reductive Debromination Dihydrodiol Dihydroxylated Biphenyl Biphenyl->Dihydrodiol Dioxygenase RingCleavage Ring Cleavage Products Dihydrodiol->RingCleavage Dehydrogenase & Dioxygenase BenzoicAcid Bromobenzoic Acid RingCleavage->BenzoicAcid TCA TCA Cycle BenzoicAcid->TCA Metabolism

Caption: Hypothetical Microbial Degradation Pathway for a Dibromobiphenyl.

Conclusion

The environmental fate and degradation of this compound are complex and not yet fully elucidated. Based on the behavior of related polybrominated biphenyls, it is likely to be persistent in the environment, with slow degradation occurring through abiotic photodegradation and biotic (primarily anaerobic) reductive debromination. Its lipophilic nature suggests a potential for bioaccumulation and biomagnification. Further research is needed to determine the specific degradation pathways, rates, and products for this particular congener to fully assess its environmental risk. The experimental protocols and conceptual models presented in this guide provide a framework for future investigations into the environmental behavior of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex biaryl and polyaryl scaffolds. 3,3'-Dibromo-1,1'-biphenyl is a valuable building block that can undergo selective mono- or double Suzuki coupling reactions to yield a diverse array of functionalized biphenyl derivatives. The ability to control the degree of arylation is crucial for the synthesis of targeted molecules with specific structural and electronic properties.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound, focusing on conditions that can be adapted for both selective mono-arylation and double-arylation.

Reaction Principle and Selectivity

The Suzuki coupling of this compound involves the reaction of one or both bromine atoms with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction scheme is depicted below:

Experimental_Workflow A Combine Reactants: This compound, Arylboronic Acid, Base B Establish Inert Atmosphere (e.g., Argon) A->B C Add Catalyst and Degassed Solvents B->C D Heat and Stir (Monitor by TLC/GC-MS) C->D E Reaction Work-up: Quench, Extract, Wash, Dry D->E F Purification: Column Chromatography E->F G Characterization: NMR, MS F->G Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_halide Ar-Pd(II)L₂-Br OxAdd->PdII_halide Transmetal Transmetalation PdII_aryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_aryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactants Ar-Br + Ar'-B(OH)₂ Reactants->OxAdd Base + Base Base->Transmetal

Application Notes and Protocols for the Polymerization of 3,3'-Dibromo-1,1'-biphenyl for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(3,3'-biphenyl), a meta-linked polypenylene, through the polymerization of 3,3'-Dibromo-1,1'-biphenyl. This polymer is a promising candidate for application as a host or emissive material in Organic Light-Emitting Diodes (OLEDs) due to its potential for high triplet energy and good thermal stability. The protocols described herein are based on established palladium-catalyzed Suzuki-Miyaura cross-coupling and nickel-mediated Yamamoto coupling reactions, which are standard methods for the formation of carbon-carbon bonds in conjugated polymer synthesis.

Introduction to Poly(3,3'-biphenyl) for OLEDs

Poly(phenylene)s are a class of conjugated polymers that have been extensively studied for their applications in organic electronics. The linkage between the phenyl units (ortho, meta, or para) significantly influences the polymer's electronic and photophysical properties. Meta-linked polyphenylenes, such as poly(3,3'-biphenyl), are known to have a wider bandgap and higher triplet energy compared to their para-linked counterparts. This makes them particularly suitable as host materials for phosphorescent emitters in OLEDs, as they can effectively confine the triplet excitons on the guest dopant, leading to high-efficiency electroluminescence.

Data Presentation

Table 1: Representative Polymerization Conditions and Resulting Polymer Properties
ParameterSuzuki-Miyaura Coupling (Analogous System)Yamamoto Coupling (Analogous System)
Monomers This compound, 1,1'-Biphenyl-3,3'-diylbis(1,3,2-dioxaborinane)This compound
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
Ligand -2,2'-Bipyridine
Base/Reductant Aqueous Sodium Carbonate (Na₂CO₃)-
Solvent Toluene/WaterN,N-Dimethylformamide (DMF)
Temperature 90 °C80 °C
Reaction Time 48 hours24 hours
Number-Average Molecular Weight (Mₙ) 8,000 - 15,000 g/mol 10,000 - 20,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.51.5 - 2.2

Note: The data presented is based on analogous poly(m-phenylene) synthesis and may vary for the specific polymerization of this compound.

Table 2: Representative Electroluminescent Properties of OLEDs with a Poly(m-phenylene) Host
ParameterDevice Configuration
Structure ITO / PEDOT:PSS / Poly(m-phenylene):Ir(ppy)₃ / TPBi / LiF / Al
Host Material Poly(3,3'-biphenyl) (hypothetical)
Emissive Dopant Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (Green Phosphor)
Maximum Emission Wavelength ~515 nm
Maximum Luminance > 10,000 cd/m²
Maximum Current Efficiency 30 - 50 cd/A
Maximum External Quantum Efficiency (EQE) 10 - 15%
Turn-on Voltage 3 - 5 V

Note: The performance data is representative of OLEDs utilizing poly(m-phenylene) hosts and serves as a target for devices fabricated with poly(3,3'-biphenyl).

Experimental Protocols

Protocol 1: Synthesis of Poly(3,3'-biphenyl) via Suzuki-Miyaura Polycondensation

This protocol describes a plausible method for the synthesis of poly(3,3'-biphenyl) using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.00 eq)

  • 1,1'-Biphenyl-3,3'-diylbis(1,3,2-dioxaborinane) (1.00 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Anhydrous Toluene

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Methanol

  • Acetone

  • Deionized Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and 1,1'-Biphenyl-3,3'-diylbis(1,3,2-dioxaborinane).

  • Add anhydrous toluene to dissolve the monomers under an inert atmosphere.

  • In a separate flask, prepare a 2 M aqueous solution of sodium carbonate and degas it by bubbling with nitrogen or argon for 30 minutes.

  • Add the degassed sodium carbonate solution to the monomer solution.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.

  • After cooling to room temperature, separate the organic layer.

  • Precipitate the polymer by pouring the organic solution into a large volume of methanol with stirring.

  • Filter the precipitated polymer and wash it sequentially with deionized water, methanol, and acetone to remove any remaining catalyst and unreacted monomers.

  • Dry the polymer under vacuum at 60 °C for 24 hours.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is obtained from the chloroform fraction by precipitation in methanol.

Protocol 2: Synthesis of Poly(3,3'-biphenyl) via Yamamoto Polycondensation

This protocol outlines a potential method for the synthesis of poly(3,3'-biphenyl) using a nickel-mediated Yamamoto coupling reaction.

Materials:

  • This compound (1.00 eq)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.2 eq)

  • 2,2'-Bipyridine (2.2 eq)

  • 1,5-Cyclooctadiene (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ni(COD)₂, 2,2'-bipyridine, and 1,5-cyclooctadiene in anhydrous DMF.

  • Heat the mixture to 80 °C and stir until a deep-red or violet solution forms, indicating the formation of the active Ni(0) complex.

  • In a separate flask, dissolve this compound in anhydrous DMF under an inert atmosphere.

  • Add the monomer solution dropwise to the catalyst solution at 80 °C.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into a stirred solution of methanol/water/HCl (1:1:0.1 v/v/v) to precipitate the polymer.

  • Filter the polymer and wash it thoroughly with methanol and acetone.

  • To remove any nickel residues, stir the polymer in a dilute HCl solution for 2 hours, then filter and wash with deionized water until the filtrate is neutral.

  • Dry the polymer under vacuum at 60 °C for 24 hours.

  • Further purification can be achieved by Soxhlet extraction as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Polycondensation cluster_yamamoto Yamamoto Polycondensation suzuki_monomers Monomers: This compound 1,1'-Biphenyl-3,3'-diylbis(1,3,2-dioxaborinane) suzuki_reaction Reaction: 90°C, 48h suzuki_monomers->suzuki_reaction suzuki_catalyst Catalyst: Pd(PPh₃)₄ suzuki_catalyst->suzuki_reaction suzuki_base Base: Na₂CO₃ (aq) suzuki_base->suzuki_reaction suzuki_solvent Solvent: Toluene/Water suzuki_solvent->suzuki_reaction suzuki_workup Workup: Precipitation in Methanol suzuki_reaction->suzuki_workup suzuki_purification Purification: Soxhlet Extraction suzuki_workup->suzuki_purification suzuki_polymer Poly(3,3'-biphenyl) suzuki_purification->suzuki_polymer yamamoto_monomer Monomer: This compound yamamoto_reaction Reaction: 80°C, 24h yamamoto_monomer->yamamoto_reaction yamamoto_catalyst Catalyst: Ni(COD)₂ yamamoto_catalyst->yamamoto_reaction yamamoto_ligand Ligand: 2,2'-Bipyridine yamamoto_ligand->yamamoto_reaction yamamoto_solvent Solvent: DMF yamamoto_solvent->yamamoto_reaction yamamoto_workup Workup: Precipitation in Methanol/Water/HCl yamamoto_reaction->yamamoto_workup yamamoto_purification Purification: Soxhlet Extraction yamamoto_workup->yamamoto_purification yamamoto_polymer Poly(3,3'-biphenyl) yamamoto_purification->yamamoto_polymer

Caption: Experimental workflows for the synthesis of poly(3,3'-biphenyl).

oled_structure_function cluster_device OLED Device Structure cluster_process Electroluminescence Process anode Anode (ITO) hil Hole Injection Layer (HIL) PEDOT:PSS anode->hil Holes (h⁺) htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) Poly(3,3'-biphenyl):Dopant htl->eml recombination Exciton Formation (Recombination) eml->recombination etl Electron Transport Layer (ETL) TPBi etl->eml eil Electron Injection Layer (EIL) LiF eil->etl cathode Cathode (Al) cathode->eil Electrons (e⁻) injection Charge Injection transport Charge Transport injection->transport transport->recombination emission Light Emission (Radiative Decay) recombination->emission

Caption: Structure and function of a multilayer OLED device.

Application Notes and Protocols for the Synthesis of Conductive Polymers Using 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of conductive polymers derived from 3,3'-Dibromo-1,1'-biphenyl. This monomer is a versatile building block for creating conjugated polymers with tailored thermal and electrical properties, making them suitable for applications in organic electronics and advanced materials.[1] The following sections detail two primary polymerization methodologies: Yamamoto Coupling and Suzuki Polycondensation.

Introduction

This compound is a key precursor in the synthesis of poly(m-phenylene) and its derivatives. The meta-linkage in the biphenyl unit influences the polymer's morphology and electronic properties, distinguishing it from its para-linked counterpart. The bromine atoms serve as reactive sites for cross-coupling reactions, enabling the formation of a conjugated polymer backbone. The choice of polymerization technique, catalyst, and reaction conditions significantly impacts the resulting polymer's molecular weight, polydispersity, and, consequently, its electrical conductivity.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of conductive polymers derived from this compound and related structures.

Table 1: Polymerization Reaction Parameters and Yields

Polymerization MethodCatalyst SystemMonomer Concentration (M)Reaction Temperature (°C)Reaction Time (h)Polymer Yield (%)
Yamamoto CouplingNi(COD)₂ / 2,2'-bipyridine0.18024~85-95
Suzuki PolycondensationPd(PPh₃)₄ / K₂CO₃0.29048~80-90

Table 2: Characterization of Poly(3,3'-biphenyl) and Related Polymers

PolymerMethodMₙ (kDa)Mₙ (kDa)PDI (Mₙ/Mₙ)Electrical Conductivity (S/cm)
Poly(3,3'-biphenyl)Yamamoto10 - 2025 - 452.0 - 2.510⁻⁸ - 10⁻⁷ (undoped)
Poly(p-phenylene) (for comparison)Suzuki15 - 4035 - 802.2 - 2.810⁻¹⁰ - 10⁻⁸ (undoped)
Doped Poly(p-phenylene vinylene)Various---up to 100

Note: The electrical conductivity of these polymers can be significantly increased by several orders of magnitude through doping with agents like iodine or strong acids.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(3,3'-biphenyl) via Yamamoto Coupling

This protocol describes the nickel-catalyzed homopolymerization of this compound to yield poly(3,3'-biphenyl).

Materials:

  • This compound (99%)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Acetone

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: In a glovebox, add this compound (e.g., 1.00 g, 3.20 mmol), Ni(COD)₂ (e.g., 1.06 g, 3.84 mmol), and 2,2'-bipyridine (e.g., 0.60 g, 3.84 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a mixture of anhydrous DMF and anhydrous toluene (e.g., 3:1 v/v, 40 mL) to the flask.

  • Polymerization: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80°C under a continuous flow of inert gas for 24 hours. The solution will typically become dark and viscous.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing a stirred solution of methanol (e.g., 400 mL) and a small amount of concentrated HCl (e.g., 5 mL). A precipitate will form.

  • Purification:

    • Filter the crude polymer and wash it sequentially with methanol and acetone.

    • To further purify, perform a Soxhlet extraction of the polymer powder with acetone for 24 hours to remove any remaining monomer and catalyst residues.

    • Dry the purified polymer in a vacuum oven at 60°C overnight.

Characterization:

  • Molecular Weight: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) with polystyrene standards.

  • Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

  • Conductivity: Measure the electrical conductivity of the pressed polymer pellet using a four-point probe method.

Protocol 2: Synthesis of a Biphenyl-containing Copolymer via Suzuki Polycondensation

This protocol outlines the synthesis of a copolymer by reacting this compound with a diboronic acid ester comonomer.

Materials:

  • This compound (99%)

  • Aryl-diboronic acid pinacol ester (e.g., 1,4-Benzenediboronic acid bis(pinacol) ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Methanol

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (e.g., 1.00 g, 3.20 mmol), the diboronic acid ester comonomer (e.g., 1.06 g, 3.20 mmol), and Pd(PPh₃)₄ (e.g., 0.11 g, 0.096 mmol, 3 mol%).

  • Reagent Addition: Add anhydrous toluene (e.g., 40 mL) and an aqueous solution of K₂CO₃ (e.g., 2 M, 10 mL).

  • Polymerization: Degas the mixture by bubbling with an inert gas for 20 minutes. Then, heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 48 hours.

  • Work-up:

    • After cooling, separate the organic layer.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Polymer Precipitation and Purification:

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of stirred methanol (e.g., 400 mL).

    • Filter the polymer, wash with methanol, and dry under vacuum at 60°C.

Characterization:

  • Follow the same characterization procedures as described in Protocol 1 (GPC, NMR, and conductivity measurements).

Visualizations

Yamamoto_Coupling_Workflow Monomer This compound Reaction Polymerization (80°C, 24h, Inert Atm.) Monomer->Reaction Catalyst Ni(COD)₂ + 2,2'-Bipyridine Catalyst->Reaction Solvent Anhydrous DMF/Toluene Solvent->Reaction Precipitation Precipitation (Methanol/HCl) Reaction->Precipitation Purification Soxhlet Extraction (Acetone) Precipitation->Purification Polymer Poly(3,3'-biphenyl) Purification->Polymer Characterization Characterization (GPC, NMR, Conductivity) Polymer->Characterization

Caption: Workflow for Yamamoto Coupling Synthesis.

Suzuki_Polycondensation_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Diboronic Acid Ester Diboronic Acid Ester Transmetalation Transmetalation Diboronic Acid Ester->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Oxidative Addition Regenerates Catalyst Polymer Chain Polymer Chain Reductive Elimination->Polymer Chain

Caption: Suzuki Polycondensation Catalytic Cycle.

References

Application Notes and Protocols for the Grignard Reaction of 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective synthesis of mono-Grignard and di-Grignard reagents from 3,3'-Dibromo-1,1'-biphenyl. These organometallic intermediates are valuable building blocks in organic synthesis, enabling the introduction of the biphenyl scaffold into a wide range of molecules, which is of significant interest in medicinal chemistry and materials science.

Data Presentation

The successful formation of Grignard reagents is highly dependent on reaction conditions. The following table summarizes the key parameters for achieving selective mono- or di-Grignard formation from this compound. Yields are estimated based on typical Grignard reactions with aryl bromides and are highly contingent on maintaining strictly anhydrous conditions.[1]

ParameterMono-Grignard FormationDi-Grignard FormationNotes
This compound 1.0 equivalent1.0 equivalentStarting material; must be pure and completely dry.
Magnesium Turnings 1.0 - 1.2 equivalents2.2 - 2.5 equivalentsUse of excess magnesium ensures complete conversion.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)Anhydrous diethyl ether can also be used.[1]
Initiator 1-2 crystals of Iodine1-2 crystals of IodineAdded to activate the magnesium surface.[1]
Reaction Temperature Room Temperature to 40 °C40 °C to Reflux (~66 °C)The reaction is exothermic and may initiate at room temperature. Gentle heating may be required.
Reaction Time 1 - 3 hours4 - 8 hoursMonitor by the disappearance of magnesium turnings.
Typical Yield 75 - 90% (in solution)60 - 80% (in solution)Yields are for the Grignard reagent in solution, to be used in subsequent steps.

Experimental Protocols

Strict anhydrous conditions are paramount for the success of any Grignard reaction. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Selective Synthesis of 3'-Bromo-[1,1'-biphenyl]-3-ylmagnesium bromide (Mono-Grignard Reagent)

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or inert gas manifold

Procedure:

  • Preparation of Apparatus: All glassware should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.1 equivalents) and a single crystal of iodine into the three-necked flask. Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow to cool. This helps to activate the magnesium surface.

  • Initiation of Reaction: Add a small portion (approximately 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings.

  • The reaction mixture may be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution. The reaction is exothermic and should begin to reflux gently.

  • Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for 1-3 hours, or until most of the magnesium has been consumed.

  • Usage: The resulting dark grey to brownish solution of the mono-Grignard reagent is ready for use in subsequent reactions and should be used in situ.

Protocol 2: Synthesis of [1,1'-Biphenyl]-3,3'-diylbis(magnesium bromide) (Di-Grignard Reagent)

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Same as for the mono-Grignard synthesis.

Procedure:

  • Preparation of Apparatus: Follow the same rigorous drying and assembly procedure as for the mono-Grignard synthesis.

  • Magnesium Activation: Place the magnesium turnings (2.2 - 2.5 equivalents) and a single crystal of iodine into the flask and activate as described previously.

  • Initiation and Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion to initiate the reaction. Once initiated, add the remainder of the solution dropwise.

  • Reaction Conditions: After the initial exothermic reaction subsides, gently heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-8 hours to ensure the formation of the di-Grignard reagent. The prolonged reaction time and higher temperature favor the reaction at the second bromine position.

  • Completion and Usage: The reaction is complete when the majority of the magnesium has been consumed. The resulting dark solution of the di-Grignard reagent should be cooled to room temperature before being used in subsequent synthetic steps.

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the preparation of Grignard reagents from this compound.

Grignard_Reaction Grignard Reaction of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Reaction Reaction This compound->Reaction Magnesium (Mg) Magnesium (Mg) Magnesium (Mg)->Reaction Anhydrous THF Anhydrous THF Anhydrous THF->Reaction Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar)->Reaction Initiator (I2) Initiator (I2) Initiator (I2)->Reaction Mono-Grignard Reagent Mono-Grignard Reagent Di-Grignard Reagent Di-Grignard Reagent Reaction->Mono-Grignard Reagent 1.1 eq. Mg RT - 40°C Reaction->Di-Grignard Reagent 2.2 eq. Mg Reflux

Caption: Chemical transformation for mono- and di-Grignard formation.

Experimental_Workflow General Experimental Workflow for Grignard Synthesis Start Start Dry Glassware Oven-dry all glassware and assemble hot under inert gas Start->Dry Glassware Add Mg and I2 Charge flask with Mg turnings and an iodine crystal Dry Glassware->Add Mg and I2 Activate Mg Activate Mg surface (gentle heating) Add Mg and I2->Activate Mg Prepare Solution Dissolve this compound in anhydrous THF Activate Mg->Prepare Solution Initiate Reaction Add a small amount of dibromobiphenyl solution to initiate Prepare Solution->Initiate Reaction Add Substrate Slowly add the remaining dibromobiphenyl solution Initiate Reaction->Add Substrate Reaction Stir under appropriate temperature and time Add Substrate->Reaction Product Grignard Reagent (in solution) Reaction->Product Use in situ Use the resulting solution for the next synthetic step Product->Use in situ End End Use in situ->End

Caption: Step-by-step workflow for Grignard reagent preparation.

References

Application Notes: The Role of 3,3'-Dibromo-1,1'-biphenyl in Poly(biphenyl) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3'-Dibromo-1,1'-biphenyl is a vital monomer utilized in the synthesis of poly(biphenyl)s, a class of polymers with significant applications in materials science. The strategic placement of the bromine atoms at the 3 and 3' positions allows for the creation of polymers with unique structural and electronic properties. Unlike its 4,4'-isomer, which produces linear and rigid polymer chains, the meta-linkage of the 3,3'-isomer results in a kinked or bent polymer backbone. This structural feature influences the polymer's solubility, thermal characteristics, and morphological properties, making it a valuable component in the development of advanced materials such as organic semiconductors, specialized coatings, and flame retardants.[1][2][3]

The polymerization of this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. The most prominent methods for this transformation include Yamamoto, Suzuki, and Ullmann couplings, each offering distinct advantages in terms of reaction conditions, catalyst systems, and the properties of the resulting polymer.

Key Polymerization Methodologies

  • Yamamoto Coupling: This is a widely used method for the synthesis of conjugated polymers. It involves the dehalogenative polycondensation of aryl dihalides using a zero-valent nickel complex, typically generated in situ from bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] in the presence of a ligand such as 2,2'-bipyridyl. The Yamamoto coupling is particularly effective for the homopolymerization of monomers like this compound, yielding poly(3,3'-biphenyl) with good molecular weight and processability.[4][5][6]

  • Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile and powerful tool for carbon-carbon bond formation.[7][8] For polymerization, this method typically involves the reaction of a dibromo-monomer with a diboronic acid or ester derivative in the presence of a palladium catalyst and a base. To synthesize a homopolymer from this compound, it can be converted into a boronic acid derivative for an A-B type step-growth polymerization, or reacted with a bis(boronic ester) equivalent of biphenyl. This method is valued for its tolerance of a wide range of functional groups and generally mild reaction conditions.[9][10][11]

  • Ullmann Reaction: The Ullmann reaction is a classic method that uses copper to facilitate the coupling of aryl halides.[12][13] While traditionally requiring high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, modern advancements have led to the development of catalytic systems that operate under milder conditions.[12][14] This reaction is effective for producing symmetrical biaryl linkages and can be adapted for the synthesis of poly(biphenyl).[14]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of poly(biphenyl) and related oligomers using different coupling methods.

Monomer Polymerization Method Catalyst/Reagent Solvent Temp. (°C) Yield (%) Mn (kDa) PDI (Mw/Mn) Reference
This compoundYamamoto CouplingNi(COD)₂ / bipyridylDMF80High5-201.5-2.5General Literature
p-DibromobiphenylSuzuki CouplingPd(PPh₃)₄ / Ag₂CO₃THFRT75 (mono-coupled)N/AN/A[9]
Aryl BromidesSuzuki CouplingPd-NP on GrapheneH₂O/THF110>95N/AN/A[11][15]
o-DibromoarenesYamamoto CouplingNi(COD)₂ / COD / bipyridylDMF8044-91 (cyclotrimer)N/AN/A[16]
Aryl IodidesUllmann ReactionCopper-BronzeNeat2308-58N/AN/A[17]

Note: Data for direct polymerization of this compound can be sparse in comparative tables. The values presented are representative based on the cited coupling reactions for similar substrates.

Visualizations

G Diagram 1: Polymerization of this compound cluster_reactants Reactants cluster_products Products monomer n this compound catalyst Transition Metal Catalyst (e.g., Ni(0) or Pd(0)) monomer->catalyst Coupling Reaction (Yamamoto, Suzuki, etc.) polymer Poly(3,3'-biphenyl) byproduct 2n M-Br catalyst->polymer catalyst->byproduct

Caption: General scheme for the synthesis of poly(biphenyl).

Caption: Typical workflow for poly(biphenyl) synthesis.

Experimental Protocols

Protocol: Synthesis of Poly(3,3'-biphenyl) via Yamamoto Coupling

This protocol provides a detailed methodology for the polymerization of this compound using a nickel-catalyzed Yamamoto coupling reaction.

Materials:

  • This compound (monomer)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)

  • 2,2'-Bipyridyl (ligand)

  • 1,5-Cyclooctadiene (COD) (stabilizer)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Acetone, Chloroform (for purification)

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or glovebox for inert atmosphere techniques

  • Soxhlet extraction apparatus

  • Standard laboratory glassware (syringes, cannulas, beakers, filtration funnel)

  • Vacuum oven

Procedure:

  • Preparation: All glassware should be oven-dried at 120°C overnight and cooled under an inert atmosphere. Anhydrous solvents should be used.

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add Ni(COD)₂ (1.2 equivalents relative to monomer), 2,2'-bipyridyl (1.2 eq.), and 1,5-cyclooctadiene (1.2 eq.) to a three-neck flask equipped with a condenser and magnetic stir bar.

    • Add anhydrous DMF (to achieve a monomer concentration of ~0.2 M) to the flask via cannula or syringe.

    • Heat the mixture to 60°C. The solution should turn a deep red or violet color, indicating the formation of the active Ni(0) complex.

  • Polymerization:

    • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous toluene or DMF.

    • Add the monomer solution to the catalyst mixture via syringe.

    • Increase the reaction temperature to 85°C and allow it to stir vigorously for 48 hours under an inert atmosphere. A solid precipitate may form as the polymer grows and becomes less soluble.

  • Workup and Purification:

    • After 48 hours, cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing a stirred solution of methanol and concentrated HCl (20:1 v/v). This will quench the reaction and precipitate the crude polymer.

    • Stir for 2-3 hours to ensure all nickel residues are dissolved.

    • Filter the solid polymer using a Büchner funnel and wash thoroughly with methanol.

    • To remove low molecular weight oligomers and catalyst residues, purify the polymer using Soxhlet extraction. Sequentially extract with acetone (to remove oligomers) and then chloroform (to extract the desired polymer).

    • Precipitate the polymer from the chloroform fraction by adding it to methanol.

    • Collect the final purified polymer by filtration.

  • Drying: Dry the fibrous polymer product in a vacuum oven at 60°C overnight to remove all residual solvent.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Nickel compounds are toxic and potential carcinogens; avoid inhalation and skin contact.

  • This compound is an irritant.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for 3,3'-Dibromo-1,1'-biphenyl in Flame Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 3,3'-Dibromo-1,1'-biphenyl in the development of flame retardant materials. While primarily utilized as a chemical intermediate, its incorporation into polymeric structures can significantly enhance their fire-resistant properties.

Introduction

This compound is a brominated aromatic compound that serves as a versatile precursor in the synthesis of various organic molecules, including those designed for flame retardant applications.[1][2] Its two bromine atoms, strategically positioned on the biphenyl backbone, can be functionalized to create more complex flame retardant structures or the biphenyl unit can be integrated into a polymer backbone to impart thermal stability and fire resistance.[1] The primary mechanism through which brominated flame retardants operate is by releasing bromine radicals at elevated temperatures. These radicals act as scavengers in the gas phase, interrupting the radical chain reactions of combustion.

Applications in Flame Retardant Materials

The primary application of this compound in this context is as a reactive monomer or a building block for the synthesis of larger flame-retardant molecules. It is particularly noted for its role in creating polymers with enhanced thermal stability and fire resistance, making it a valuable component for materials used in electronics, construction, and textiles.[2]

2.1. Reactive Flame Retardant Monomer

This compound can be chemically incorporated into polymer backbones, such as those of polyesters, polyamides, or epoxy resins. This reactive approach offers the advantage of permanently locking the flame retardant moiety into the polymer matrix, which prevents leaching and volatilization over the material's lifetime.

2.2. Intermediate for Novel Flame Retardants

The bromine atoms on the this compound molecule can be substituted to create more complex and potentially more effective flame retardants. For example, it can be a precursor for the synthesis of phosphorus-containing biphenyl derivatives, which can offer synergistic flame retardant effects.

Quantitative Data Summary

Direct quantitative flame retardancy data (Limiting Oxygen Index - LOI, UL-94) for polymers containing this compound as a sole flame retardant is not extensively available in public literature, as it is primarily used as a synthon. However, the following table presents hypothetical data for a modified epoxy resin to illustrate the potential improvements.

Polymer SystemFlame Retardant (FR)FR Loading (wt%)LOI (%)UL-94 Rating
Neat Epoxy ResinNone022.5V-2
Epoxy ResinDerivative of this compound1528.0V-0
Epoxy ResinDerivative of this compound2032.5V-0

Experimental Protocols

4.1. Protocol for Synthesis of a Biphenyl-Based Polyphosphate Flame Retardant

This protocol describes a generalized method for synthesizing a polyphosphate flame retardant using this compound as a starting material.

Materials:

  • This compound

  • Copper (I) cyanide

  • Sulfuric acid

  • Sodium hydroxide

  • Phenylphosphonic dichloride

  • Triethylamine

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • Cyanation of this compound: In a nitrogen-purged flask, react this compound with copper (I) cyanide in a suitable high-boiling solvent (e.g., DMF or NMP) at elevated temperature to yield 3,3'-dicyano-1,1'-biphenyl.

  • Hydrolysis to Dicarboxylic Acid: Hydrolyze the resulting dinitrile using a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to produce 1,1'-biphenyl-3,3'-dicarboxylic acid.

  • Reduction to Diol: Reduce the dicarboxylic acid using a suitable reducing agent (e.g., LiAlH₄ in THF) to obtain 3,3'-bis(hydroxymethyl)-1,1'-biphenyl.

  • Polycondensation: In a clean, dry, nitrogen-purged reactor, dissolve the synthesized 3,3'-bis(hydroxymethyl)-1,1'-biphenyl and an equimolar amount of phenylphosphonic dichloride in anhydrous toluene.

  • Slowly add triethylamine as an acid scavenger with vigorous stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the mixture and filter to remove the triethylamine hydrochloride salt.

  • Precipitate the polymer by pouring the filtrate into an excess of methanol.

  • Collect the solid polyphosphate by filtration and dry under vacuum at 60 °C.

4.2. Protocol for Incorporation of Biphenyl-Based Polyphosphate into Epoxy Resin

Materials:

  • Bisphenol A epoxy resin

  • Synthesized biphenyl-based polyphosphate flame retardant

  • 4,4'-Diaminodiphenylmethane (DDM) curing agent

  • Acetone

Procedure:

  • Dissolution: Dissolve the desired amount of the synthesized biphenyl-based polyphosphate flame retardant in a minimal amount of acetone.

  • Mixing: Add the flame retardant solution to the liquid bisphenol A epoxy resin and stir mechanically at 60 °C until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 80 °C for 30 minutes to remove the solvent and any entrapped air bubbles.

  • Curing: Add the stoichiometric amount of the DDM curing agent to the mixture and stir thoroughly for 5-10 minutes.

  • Pour the mixture into preheated molds.

  • Curing Schedule: Cure the samples in an oven at 120 °C for 2 hours, followed by post-curing at 150 °C for 2 hours.

  • Allow the samples to cool slowly to room temperature before demolding.

4.3. Protocol for Flame Retardancy Testing

Limiting Oxygen Index (LOI):

  • Perform the LOI test according to ASTM D2863 on specimens of the cured epoxy resin. The LOI value is the minimum percentage of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion.

UL-94 Vertical Burn Test:

  • Conduct the UL-94 vertical burn test according to the IEC 60695-11-10 standard on specimens of the cured epoxy resin. This test classifies the material's tendency to extinguish or spread the flame once ignited.

Visualizations

Synthesis_Pathway A This compound B Cyanation (CuCN) A->B C 3,3'-Dicyano-1,1'-biphenyl B->C D Hydrolysis (H₂SO₄) C->D E 1,1'-Biphenyl-3,3'-dicarboxylic acid D->E F Reduction (LiAlH₄) E->F G 3,3'-Bis(hydroxymethyl)-1,1'-biphenyl F->G H Polycondensation (Phenylphosphonic dichloride) G->H I Biphenyl-based Polyphosphate H->I Experimental_Workflow cluster_synthesis Flame Retardant Synthesis cluster_formulation Polymer Formulation cluster_testing Flame Retardancy Evaluation A This compound (Starting Material) B Chemical Modification (e.g., Phosphorylation) A->B C Synthesized Flame Retardant B->C E Mixing & Degassing C->E D Epoxy Resin D->E F Addition of Curing Agent E->F G Curing F->G H Flame Retardant Polymer G->H I LOI Test (ASTM D2863) H->I J UL-94 Test (IEC 60695-11-10) H->J K Data Analysis I->K J->K

References

Application Notes and Protocols for the Synthesis of Hole Transport Layers Using 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dibromo-1,1'-biphenyl serves as a versatile precursor for the synthesis of advanced hole transport layers (HTLs), which are critical components in a variety of optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The strategic positioning of the bromine atoms on the biphenyl core allows for the facile introduction of various functional moieties through well-established cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. This enables the fine-tuning of the electronic and physical properties of the resulting HTLs to optimize device performance.

This document provides detailed application notes and experimental protocols for the synthesis of two classes of HTLs derived from this compound: a triarylamine-based HTL, N,N,N',N'-tetrakis(p-tolyl)-[1,1'-biphenyl]-3,3'-diamine, and a carbazole-based HTL, 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl.

Data Presentation

The following tables summarize the key performance characteristics of hole transport materials synthesized from biphenyl precursors, providing a comparative overview of their electronic properties and device performance.

Table 1: Properties of a Triarylamine-based Hole Transport Material

PropertyValue
Hole Mobility (cm²/Vs) ~10⁻³ - 10⁻⁴
Highest Occupied Molecular Orbital (HOMO) (eV) -5.08 to -5.14
Glass Transition Temperature (Tg) (°C) > 100
Decomposition Temperature (Td) (°C) > 400

Note: Data is representative for this class of materials and may vary based on specific molecular structure and measurement conditions.

Table 2: Performance of Perovskite Solar Cells with Biphenyl-based HTLs

HTL ArchitectureOpen-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
Biphenyl-Carbazole Derivative > 1.0> 20> 0.7511.5 - 13.6

Note: Performance metrics are illustrative and depend on the complete device architecture and fabrication process.

Experimental Protocols

Protocol 1: Synthesis of N,N,N',N'-tetrakis(p-tolyl)-[1,1'-biphenyl]-3,3'-diamine via Buchwald-Hartwig Amination

This protocol details the synthesis of a triarylamine-based HTL from this compound and di(p-tolyl)amine.

Materials:

  • This compound

  • Di(p-tolyl)amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), di(p-tolyl)amine (2.2 mmol), sodium tert-butoxide (2.5 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N,N,N',N'-tetrakis(p-tolyl)-[1,1'-biphenyl]-3,3'-diamine.

Protocol 2: Synthesis of 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a carbazole-based HTL using a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 9H-Carbazole-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon (or Nitrogen) gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), 9H-Carbazole-3-boronic acid (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent and Base Addition: Add a mixture of toluene (20 mL), ethanol (5 mL), and an aqueous solution of potassium carbonate (2 M, 5 mL).

  • Inert Atmosphere: De-gas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90 °C) and stir for 48 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain pure 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl.[1]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for HTLs from this compound cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling start This compound buchwald_reagents Di-arylamine, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., NaOtBu) start->buchwald_reagents Coupling Partner suzuki_reagents Arylboronic Acid (e.g., Carbazole-boronic acid), Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) start->suzuki_reagents Coupling Partner buchwald_reaction Reaction in Anhydrous Solvent (e.g., Toluene) buchwald_reagents->buchwald_reaction buchwald_product Triarylamine-based HTL buchwald_reaction->buchwald_product purification Column Chromatography or Recrystallization buchwald_product->purification Purification suzuki_reaction Reaction in Solvent Mixture (e.g., Toluene/Ethanol/Water) suzuki_reagents->suzuki_reaction suzuki_product Carbazole-based HTL suzuki_reaction->suzuki_product suzuki_product->purification Purification final_product Pure Hole Transport Layer purification->final_product Characterization

Caption: Synthetic routes to triarylamine and carbazole-based HTLs.

Hole Transport Mechanism in a Perovskite Solar Cell

Hole_Transport_Mechanism Hole Transport in a Perovskite Solar Cell photon Photon (Light) perovskite Perovskite Absorber Layer photon->perovskite Absorption electron Electron (e⁻) perovskite->electron Generation hole Hole (h⁺) perovskite->hole Generation htl Hole Transport Layer (e.g., Biphenyl-based HTL) anode Anode (e.g., Au) htl->anode Collection hole->htl Injection

Caption: Energy level diagram illustrating hole transport in a PSC.

References

Application Notes and Protocols for the Derivatization of 3,3'-Dibromo-1,1'-biphenyl in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dibromo-1,1'-biphenyl is a versatile, symmetrically substituted aromatic scaffold that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1][2][3][4] Its two bromine atoms provide reactive handles for various cross-coupling and functionalization reactions, making it an ideal precursor for the synthesis of pharmaceutical intermediates. The strategic derivatization of this biphenyl core allows for the introduction of diverse functionalities, enabling the construction of molecules with tailored electronic and steric properties for applications in drug discovery, particularly in the development of kinase inhibitors and other bioactive compounds.[5][6]

These application notes provide detailed protocols for key derivatization reactions of this compound, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and lithiation-based functionalization. The methodologies outlined herein are designed to be reproducible and scalable for the efficient production of pharmaceutical intermediates.

Key Derivatization Strategies

The derivatization of this compound can be strategically controlled to achieve either mono- or di-functionalization of the biphenyl core. The choice of reaction conditions, including catalyst, ligand, base, and stoichiometry of reagents, plays a critical role in determining the selectivity and yield of the desired products.

A general workflow for the derivatization of this compound is depicted below, showcasing the pathways to obtain symmetrically and asymmetrically substituted biphenyl derivatives.

Derivatization_Workflow A This compound B Symmetrically Disubstituted Biphenyl A->B Double Functionalization (e.g., Double Suzuki, Double Amination) C Asymmetrically Monosubstituted Biphenyl A->C Mono-Functionalization (Regioselective Conditions) D Asymmetrically Disubstituted Biphenyl C->D Second Functionalization (Different Reagent)

Caption: General derivatization workflow for this compound.

Application Note 1: Symmetric Di-functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biaryl compounds.[7] A double Suzuki-Miyaura reaction on this compound allows for the symmetric introduction of two aryl or heteroaryl groups, leading to the formation of terphenyl or more complex poly-aromatic systems. These structures are prevalent in many pharmaceutical agents and advanced materials.[8][9][10][11]

Reaction Scheme:

Experimental Protocol: Synthesis of 3,3'-Diphenyl-1,1'-biphenyl

This protocol details the double Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,3'-diphenyl-1,1'-biphenyl.

Quantitative Data:

The following table summarizes typical reaction conditions and yields for the double Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)PPh₃ (12)K₂CO₃Dioxane/H₂O9012~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8016~80-90
33-Pyridinylboronic acidPdCl₂(dppf) (4)-Cs₂CO₃DME8518~75-85

Note: Yields are indicative and may vary based on specific reaction scale and purification efficiency.

Suzuki_Pathway cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 ArPd(II)BrL2 Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)Ar'L2 ArPd(II)Ar'L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' ArPd(II)BrL2->Transmetalation Ar'-B(OH)2 Base ArPd(II)Ar'L2->Reductive_Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Symmetric Diamination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[12] This reaction is particularly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.[2][13] A double Buchwald-Hartwig amination of this compound provides a direct route to 3,3'-diamino-1,1'-biphenyl derivatives.

Reaction Scheme:

Experimental Protocol: Synthesis of N,N'-Diphenyl-1,1'-biphenyl-3,3'-diamine

This protocol describes the double Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (2.8 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (10 mL).

  • Add this compound (1.0 mmol) and aniline (2.2 mmol).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired diamine.[14][15]

Quantitative Data:

The following table presents representative conditions for the double Buchwald-Hartwig amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene11024~75-85
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Dioxane10020~80-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH9024~70-80

Note: Yields are indicative and may vary based on the specific amine and reaction conditions.

Buchwald_Hartwig_Pathway cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br ArPd(II)BrL ArPd(II)BrL Oxidative_Addition->ArPd(II)BrL Amine_Coordination Amine Coordination ArPd(II)(NHR₂)BrL ArPd(II)(NHR₂)BrL Amine_Coordination->ArPd(II)(NHR₂)BrL Deprotonation Deprotonation ArPd(II)(NR₂)L ArPd(II)(NR₂)L Deprotonation->ArPd(II)(NR₂)L Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Ar-NR₂ ArPd(II)BrL->Amine_Coordination R₂NH ArPd(II)(NHR₂)BrL->Deprotonation Base ArPd(II)(NR₂)L->Reductive_Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Note 3: Functionalization via Lithiation

Halogen-lithium exchange provides a powerful method for the formation of organolithium reagents, which can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.[16][17][18] The double lithiation of this compound, followed by quenching with an electrophile, allows for the symmetric introduction of functionalities such as carboxyl, silyl, or alkyl groups.

Reaction Scheme:

Experimental Protocol: Synthesis of 1,1'-Biphenyl-3,3'-dicarboxylic acid

This protocol outlines the synthesis of 1,1'-biphenyl-3,3'-dicarboxylic acid via double lithiation of this compound and subsequent carboxylation with carbon dioxide.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry carbon dioxide (CO₂) gas or dry ice

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol) and anhydrous THF (20 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 mmol) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice in one portion.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding water (10 mL).

  • Acidify the mixture to pH 1-2 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford 1,1'-biphenyl-3,3'-dicarboxylic acid.

Quantitative Data:

The following table summarizes the expected yields for the synthesis of various symmetrically disubstituted biphenyls via lithiation.

EntryElectrophileReagentYield (%)
1Carbon DioxideCO₂ (gas or solid)~60-75
2ChlorotrimethylsilaneTMSCl~70-85
3DimethylformamideDMF~55-70

Note: Yields are highly dependent on anhydrous conditions and the purity of the organolithium reagent.

Lithiation_Pathway A This compound B 3,3'-Dilithio-1,1'-biphenyl A->B 2 eq. n-BuLi -78 °C C Symmetrically Disubstituted Biphenyl B->C 2 eq. Electrophile (E+)

Caption: Reaction pathway for the double lithiation and electrophilic quench of this compound.

Conclusion

The derivatization of this compound through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation offers a versatile and efficient platform for the synthesis of a diverse range of pharmaceutical intermediates. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the chemical space around the biphenyl scaffold, facilitating the discovery and development of novel therapeutic agents. Careful control of reaction parameters will enable the selective synthesis of both symmetrically and asymmetrically substituted biphenyls, tailored to meet the specific requirements of the target pharmaceutical compounds.

References

Application Notes and Protocols for the Use of 3,3'-Dibromo-1,1'-biphenyl in Environmental Chemistry Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3'-Dibromo-1,1'-biphenyl in environmental chemistry studies. This document includes detailed experimental protocols for its analysis in environmental matrices, as well as methods for assessing its environmental fate and toxicity. While specific quantitative data for this compound is limited in publicly available literature, this guide offers robust methodologies to enable researchers to generate such data.

Introduction

This compound is a member of the polybrominated biphenyl (PBB) class of compounds. PBBs have been used as flame retardants in various consumer and industrial products. Due to their persistence, bioaccumulative potential, and suspected toxicity, understanding the environmental fate and effects of individual PBB congeners like this compound is of significant scientific interest.

This document outlines protocols for:

  • Analytical Quantification: Determining the concentration of this compound in soil and water samples.

  • Environmental Degradation Studies: Investigating its persistence and breakdown through photodegradation and microbial degradation.

  • Ecotoxicity Assessment: Evaluating its potential harm to aquatic organisms.

  • Environmental Mobility: Assessing its potential to move through soil and sediment.

Data Presentation

Quantitative data on the environmental fate and toxicity of this compound is not extensively available. The following tables are provided as templates for researchers to populate with data generated using the protocols outlined in this document.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number16400-51-4
Molecular FormulaC₁₂H₈Br₂
Molecular Weight312.00 g/mol
Log Kₒw (Octanol-Water Partition Coefficient)Data to be generated
Water SolubilityData to be generated
Vapor PressureData to be generated

Table 2: Environmental Fate Parameters for this compound

ParameterMatrixConditionValueUnits
Photodegradation Half-life (t₁/₂)WaterUV-A (365 nm)Data to be generatedhours
Photodegradation Quantum Yield (Φ)WaterData to be generated
Microbial Degradation Rate Constant (k)SoilAerobicData to be generatedday⁻¹
Soil Sorption Coefficient (Kₑ)Sandy LoamData to be generatedL/kg
Organic Carbon-Normalized Sorption Coefficient (Kₒₑ)Sandy LoamData to be generatedL/kg

Table 3: Aquatic Toxicity of this compound

Test OrganismEndpointDurationValueUnits
Daphnia magnaEC₅₀ (Immobilization)48 hoursData to be generatedµg/L
Pimephales promelas (Fathead Minnow)LC₅₀ (Mortality)96 hoursData to be generatedµg/L
Pseudokirchneriella subcapitata (Green Algae)EC₅₀ (Growth Inhibition)72 hoursData to be generatedµg/L

Experimental Protocols

Protocol for Analysis of this compound in Soil Samples

This protocol describes the extraction, cleanup, and quantification of this compound from soil matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound analytical standard

  • Internal standard (e.g., a ¹³C-labeled PBB congener)

  • Hexane, Dichloromethane, Acetone (pesticide residue grade)

  • Anhydrous sodium sulfate (baked at 400°C for 4 hours)

  • Florisil® cartridges (or activated silica gel)

  • Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system

  • Rotary evaporator

  • Concentrator tube

  • Gas chromatograph with a mass selective detector (GC-MS)

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve to <2 mm.

    • Homogenize the sample thoroughly.

    • Weigh 10 g of the homogenized soil into a Soxhlet thimble or PLE cell.

    • Spike the sample with a known amount of the internal standard.

    • Mix the soil with an equal amount of anhydrous sodium sulfate to remove residual moisture.

  • Extraction:

    • Soxhlet Extraction: Extract the sample for 18-24 hours with a 1:1 (v/v) mixture of hexane and acetone.

    • Pressurized Liquid Extraction (PLE): Extract the sample with hexane:dichloromethane (1:1, v/v) at 100°C and 1500 psi. Perform two static cycles.

  • Extract Cleanup:

    • Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

    • Condition a Florisil® cartridge with hexane.

    • Load the concentrated extract onto the cartridge.

    • Elute interfering compounds with hexane.

    • Elute the this compound with a more polar solvent mixture, such as hexane:dichloromethane (80:20, v/v).

    • Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program: 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 312, 232, 152) and the internal standard.

  • Quantification:

    • Prepare a calibration curve using the analytical standard.

    • Quantify the concentration of this compound based on the internal standard method.

Protocol for Photodegradation Study of this compound in Water

This protocol outlines a method to assess the abiotic degradation of this compound in an aqueous solution under controlled UV irradiation.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Purified water (e.g., Milli-Q)

  • Quartz tubes

  • Photoreactor equipped with UV-A lamps (e.g., 365 nm)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or GC-MS

  • Actinometer solution (e.g., p-nitroanisole/pyridine) for quantum yield determination

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare an aqueous working solution by spiking the stock solution into purified water to a final concentration of 1 mg/L. Ensure the acetonitrile concentration is low (<0.1%) to minimize co-solvent effects.

  • Irradiation:

    • Fill quartz tubes with the working solution.

    • Place the tubes in the photoreactor.

    • Irradiate the samples with UV-A light.

    • Collect samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Include dark controls (tubes wrapped in aluminum foil) to account for any non-photolytic degradation.

  • Sample Analysis:

    • Extract the collected water samples using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the this compound from the cartridge with acetonitrile or another suitable solvent.

    • Analyze the extracts by HPLC-UV (e.g., at 254 nm) or GC-MS as described in Protocol 3.1.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics, which often follow pseudo-first-order kinetics for such compounds. The rate constant (k) can be calculated from the slope of the natural log of the concentration versus time plot.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • For quantum yield (Φ) determination, co-irradiate the actinometer solution and use the known quantum yield of the actinometer to calculate the quantum yield of this compound degradation.

Protocol for Microbial Degradation Study of this compound in Soil

This protocol provides a framework for evaluating the biotic degradation of this compound in soil microcosms.

Materials:

  • This compound

  • Environmentally relevant soil (e.g., from a site with a history of contamination or a standard agricultural soil)

  • Sterile water

  • Sodium azide (for sterile controls)

  • Incubator

  • Extraction and analytical equipment as described in Protocol 3.1.

Procedure:

  • Microcosm Setup:

    • Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.

    • Weigh 50 g of fresh, sieved soil into multiple sterile glass flasks.

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone).

    • Spike the soil in each flask to achieve a target concentration (e.g., 10 mg/kg). Allow the solvent to evaporate in a fume hood.

    • Adjust the soil moisture to 60% of its water-holding capacity with sterile water.

    • Prepare sterile controls by adding sodium azide (e.g., 0.5% w/w) to a subset of the flasks to inhibit microbial activity.

    • Seal the flasks (e.g., with cotton plugs or breathable membranes) and incubate in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • Sacrifice triplicate flasks from both the active and sterile sets at specified time points (e.g., 0, 7, 14, 28, 56, and 112 days).

    • At each time point, extract the entire soil sample from each flask as described in Protocol 3.1.

    • Analyze the extracts for the concentration of this compound using GC-MS.

  • Data Analysis:

    • Plot the concentration of this compound over time for both active and sterile treatments.

    • Calculate the degradation rate constant (k) and half-life (t₁/₂) for the biotic degradation (the difference between the active and sterile treatments).

    • Optionally, analyze for potential degradation products using full-scan GC-MS to elucidate the degradation pathway.

Visualization of Pathways and Workflows

Generalized Experimental Workflow for Environmental Analysis

a cluster_sample_prep Sample Collection & Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Soil or Water) Homogenize Homogenization/ Filtration Sample->Homogenize Spike Spiking with Internal Standard Homogenize->Spike PLE Pressurized Liquid Extraction (PLE) Spike->PLE Soil Soxhlet Soxhlet Extraction Spike->Soxhlet Soil SPE Solid-Phase Extraction (SPE) Spike->SPE Water Cleanup Column Chromatography (Florisil/Silica Gel) PLE->Cleanup Soxhlet->Cleanup Analysis GC-MS or HPLC Analysis SPE->Analysis Cleanup->Analysis Quant Quantification Analysis->Quant Report Reporting Quant->Report

Caption: Workflow for the analysis of this compound.

Postulated Photodegradation Pathway

b Parent This compound Mono Monobromobiphenyl Parent->Mono (-Br) Biphenyl Biphenyl Mono->Biphenyl (-Br) Products Ring-opened Products Biphenyl->Products

Caption: Postulated photodegradation pathway of this compound.

Generalized Microbial Degradation Pathway for PBBs

c PBB This compound Dihydrodiol Brominated Dihydrodiol PBB->Dihydrodiol Dioxygenase Catechol Brominated Dihydroxybiphenyl (Catechol derivative) Dihydrodiol->Catechol Dehydrogenase MetaCleavage Meta-cleavage Product Catechol->MetaCleavage Dioxygenase (Ring Cleavage) TCA TCA Cycle Intermediates MetaCleavage->TCA Mineralization CO₂ + H₂O + Br⁻ TCA->Mineralization

Caption: Generalized aerobic microbial degradation pathway for PBBs.

Postulated Toxicity Pathway for PBBs

d PBB This compound AhR Aryl Hydrocarbon Receptor (AhR) PBB->AhR Binding Complex PBB-AhR-ARNT Complex AhR->Complex ARNT ARNT ARNT->Complex XRE Xenobiotic Response Element (XRE) in DNA Complex->XRE Binding to DNA Gene Altered Gene Expression (e.g., CYP1A1) XRE->Gene Transcription Toxicity Cellular Toxicity (Oxidative Stress, Endocrine Disruption) Gene->Toxicity

Caption: Postulated toxicity pathway for PBBs via AhR activation.[1]

Conclusion and Recommendations

The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the environmental presence, fate, and toxicity of this compound. While specific experimental data for this congener is scarce, the methodologies for related compounds are well-established and can be readily adapted.

It is recommended that researchers:

  • Validate the analytical methods for this compound in their specific laboratory and for their unique sample matrices.

  • Conduct detailed degradation studies to determine its persistence in various environmental compartments.

  • Perform standardized ecotoxicity tests to fill the existing data gaps on its potential effects on aquatic life.

  • In the absence of experimental toxicity data, Quantitative Structure-Activity Relationship (QSAR) models can be employed as a predictive tool to estimate the aquatic toxicity of this compound.[2][3][4][5]

By systematically applying these protocols, the scientific community can build a more complete understanding of the environmental risks associated with this compound.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in the Suzuki-Miyaura cross-coupling of 3,3'-Dibromo-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in the Suzuki coupling of this compound?

A1: Low yields in the Suzuki coupling of this compound can arise from several factors. Common issues include suboptimal reaction conditions, catalyst deactivation, and competing side reactions. Key areas to investigate are the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time. For dibrominated substrates, achieving selective mono- or di-arylation can also be challenging.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reactions in the Suzuki coupling of aryl bromides include:

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This can be promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) species.[1]

  • Dehalogenation: The replacement of a bromine atom with a hydrogen atom on the biphenyl core. This can occur if there are sources of hydride in the reaction, such as certain solvents or bases.[2]

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid, which is then replaced by a hydrogen atom. This is often promoted by aqueous conditions and can be a reason for low yields.[1]

Q3: How can I control for mono- versus di-substitution on the this compound core?

A3: Achieving selective mono-arylation of a dibrominated substrate often involves careful control of reaction stoichiometry and conditions. Using a stoichiometric amount or a slight excess of the boronic acid relative to one bromine position is a common starting point. Lower reaction temperatures and shorter reaction times can also favor mono-substitution. Conversely, for di-substitution, a larger excess of the boronic acid and longer reaction times are typically required.

Q4: My product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. If the desired product and a byproduct like the homocoupled biphenyl have similar polarities, purification by column chromatography can be challenging. In such cases, trying different solvent systems for chromatography or recrystallization of the product can be effective. Residual palladium can often be removed by filtration through celite or by using metal scavengers.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution(s)
Inactive Catalyst Ensure your palladium source is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a Pd(0) source like Pd(PPh₃)₄ directly.[2]
Inappropriate Ligand The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands like SPhos or XPhos can be beneficial.[3]
Incorrect Base The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction.
Suboptimal Solvent The solvent system affects the solubility of reagents and the reaction rate. Common solvent mixtures include dioxane/water, THF/water, or toluene/ethanol/water. The ratio of organic solvent to water can also be optimized.[4]
Low Reaction Temperature Suzuki couplings often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature.
Oxygen Contamination Oxygen can lead to catalyst deactivation and promote homocoupling. Ensure the reaction mixture is thoroughly degassed with an inert gas like argon or nitrogen before adding the catalyst.
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Potential Cause Recommended Solution(s)
Presence of Oxygen Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) to minimize homocoupling.
Pd(II) Precatalyst Issues Using a Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to some Pd(II) sources.[2]
Hydride Source Leading to Dehalogenation If dehalogenation is a major issue, avoid alcohol co-solvents and bases that can act as hydride donors. Consider using an aprotic solvent system like dioxane/water.
Protodeboronation of Boronic Acid Use a slight excess of the boronic acid to compensate for some loss due to protodeboronation. Ensure the boronic acid is of high purity.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a representative starting protocol that may require optimization.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), and the base (e.g., K₂CO₃, 2.0 mmol per bromine).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane:water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Example Reaction Conditions for Suzuki Coupling of Dibrominated Aromatics

The following table provides examples of conditions used for Suzuki couplings of dibrominated substrates, which can serve as a starting point for optimizing the reaction of this compound.

Dibrominated Substrate Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
2,5-Dibromo-3-hexylthiopheneVarious arylboronic acidsPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O90Good to excellent[4]
m-Dibromobenzenep-Tolylboronic acidPd(PPh₃)₄ (0.025)Ba(OH)₂DMA10099[5]
p-Dibromobenzenep-Tolylboronic acidPd(PPh₃)₄ (0.025)Ba(OH)₂DMA10096[5]

Note: DMA = Dimethylacetamide

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII->PdII_R1R2 Transmetalation Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Reductive Elimination RedElim Reductive Elimination CoupledProduct Coupled Product (R¹-R²) RedElim->CoupledProduct ArylHalide This compound (R¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OR)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion No optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Base) low_conversion->optimize_catalyst check_side_products Analyze for Side Products (Homocoupling, Dehalogenation) high_conversion->check_side_products optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) optimize_catalyst->optimize_conditions optimize_purification Optimize Purification (Chromatography, Recrystallization) check_side_products->optimize_purification

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Grignard Reagent Formation from 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of the di-Grignard reagent from 3,3'-Dibromo-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when preparing the di-Grignard reagent from this compound?

A1: The main side reactions are the formation of the mono-Grignard reagent (Br-C₁₂H₈-MgBr) and Wurtz-type coupling reactions. Wurtz coupling can occur between the Grignard reagent and the starting dibromobiphenyl, leading to the formation of polymeric biphenyl chains.[1][2][3] Additionally, homocoupling of the starting material can form poly(p-phenylene)s, and reaction with trace amounts of water or oxygen can quench the Grignard reagent.[4][5]

Q2: What is Wurtz-type coupling and how can it be minimized?

A2: Wurtz-type coupling is a significant side reaction where the newly formed Grignard reagent acts as a nucleophile and reacts with a molecule of the unreacted this compound.[2][3] This leads to the formation of larger, often insoluble, polymeric biphenyl structures, which reduces the yield of the desired di-Grignard reagent and complicates purification.[2][3]

To minimize this side reaction, several strategies are effective:

  • Slow, controlled addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the reaction with magnesium over the already formed Grignard reagent.[1][2]

  • Temperature control: The formation of Grignard reagents is exothermic. Maintaining a moderate and consistent temperature, often by using an ice bath, can suppress the rate of the Wurtz coupling reaction.[2][5]

  • Efficient stirring: Vigorous stirring ensures rapid interaction of the dibromobiphenyl with the magnesium surface, reducing its opportunity to react with the Grignard reagent in solution.

Q3: My reaction seems to produce a mixture of mono- and di-Grignard reagents. How can I favor the formation of the di-Grignard?

A3: To favor the formation of the di-Grignard reagent, ensure you are using a sufficient excess of magnesium (typically 2.2-2.5 equivalents). A longer reaction time after the addition of the dibromobiphenyl can also help drive the reaction to completion. Incomplete conversion is often due to insufficient magnesium surface area or deactivation of the magnesium.

Q4: How critical is the choice of solvent?

A4: The solvent is critical. Anhydrous ethers, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are essential as they solvate and stabilize the Grignard reagent.[6][7] THF is often preferred for preparing Grignard reagents from aryl bromides due to its higher boiling point and better solvating ability. The solvent must be rigorously dried, as any water will rapidly quench the Grignard reagent.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) is present on the magnesium turnings.[1][8] 2. Presence of Moisture: Trace amounts of water in glassware or solvent are quenching the reaction.[1][4] 3. Low Reactivity of Aryl Bromide: Aryl bromides are less reactive than alkyl bromides.1. Activate Magnesium: Use a crystal of iodine (the purple color will disappear upon activation), a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings in situ with a dry glass rod to expose a fresh surface.[1][4][9] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) before use. Use freshly distilled, anhydrous solvent.[1][5] 3. Initiation Aids: Gentle warming of a small portion of the reactants can help initiate the reaction. Be prepared to cool the reaction once it starts, as it is exothermic.
Low Yield of Di-Grignard Reagent 1. Wurtz-Type Coupling: Significant formation of polymeric side products.[2][3] 2. Incomplete Reaction: Not all of the dibromobiphenyl has reacted. 3. Quenching: Accidental introduction of moisture or air during the reaction.1. Optimize Addition Rate: Add the dibromobiphenyl solution very slowly to the magnesium suspension.[2] 2. Control Temperature: Maintain a gentle reflux and avoid overheating.[5] 3. Ensure Sufficient Magnesium: Use a slight excess of highly activated magnesium. 4. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the procedure.
Formation of a White Precipitate/Insoluble Material 1. Polymer Formation: Extensive Wurtz-type coupling has led to the formation of insoluble poly(phenylene)s.[2] 2. Schlenk Equilibrium: Precipitation of MgBr₂ or R₂Mg species.1. Review Reaction Conditions: This is often a result of adding the dibromobiphenyl too quickly or running the reaction at too high a temperature.[2][10] 2. Solvent Choice: Ensure sufficient anhydrous THF is used to solvate all magnesium species.

Quantitative Data Summary

While specific yields can vary greatly depending on the exact experimental setup and scale, the following table summarizes the expected trends based on reaction parameters.

Parameter Condition Expected Yield of Di-Grignard Expected Yield of Side Products (e.g., Polymers)
Addition Rate FastLowHigh
Slow (Dropwise)HighLow
Temperature High (> Reflux)LowHigh
Moderate (Gentle Reflux)HighLow
Solvent THF (Anhydrous)Good - HighModerate
Diethyl Ether (Anhydrous)ModerateModerate
Magnesium Activation Not ActivatedVery LowLow (No reaction)
Activated (Iodine/DBE)HighLow

Experimental Protocols

Protocol 1: Preparation of 3,3'-bis(bromomagnesio)-1,1'-biphenyl

Materials:

  • This compound

  • Magnesium turnings (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be rigorously flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (2.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask under an inert atmosphere until the purple color of the iodine disappears. This indicates the magnesium surface is activated.[1] Allow the flask to cool.

  • Reagent Preparation: In a separate, dry flask, dissolve this compound (1 equivalent) in anhydrous THF. Transfer this solution to the addition funnel.

  • Initiation: Add a small portion (approx. 10%) of the dibromobiphenyl solution to the activated magnesium. The reaction should initiate, indicated by a gentle reflux and the formation of a grayish, cloudy suspension. If it does not start, gentle warming may be applied.

  • Slow Addition: Once the reaction has initiated, add the remaining dibromobiphenyl solution dropwise from the addition funnel over a period of 1-2 hours. The rate should be controlled to maintain a steady, gentle reflux.[2] Use an ice bath if necessary to control the exotherm.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent. The final solution should appear as a grayish-brown suspension.

Protocol 2: Titration to Determine Grignard Reagent Concentration

A back-titration method is commonly used for accuracy.

  • A known excess of I₂ in THF is reacted with an aliquot of the Grignard solution.

  • The unreacted I₂ is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

  • The concentration of the Grignard reagent can then be calculated based on the amount of I₂ consumed.

Visualizations

Reaction_Pathways Start This compound MonoGrignard Mono-Grignard Intermediate (Br-Ar-MgBr) Start->MonoGrignard + Mg Mg Mg (2 eq.) THF DiGrignard Desired Di-Grignard (BrMg-Ar-MgBr) MonoGrignard->DiGrignard + Mg Polymer Wurtz-Type Side Products (Poly-biphenyls) MonoGrignard->Polymer + Start Quenched Quenched Species (e.g., Ar-H) MonoGrignard->Quenched:w DiGrignard->Polymer DiGrignard->Quenched:w H2O Trace H₂O / O₂ H2O->Quenched Quenches

Caption: Reaction pathways in the formation of the di-Grignard reagent.

Troubleshooting_Workflow Start Problem Encountered NoInitiation Reaction Fails to Initiate Start->NoInitiation LowYield Low Yield of Product Start->LowYield Precipitate Insoluble Precipitate Start->Precipitate Sol_Activate Activate Mg: - Add I₂ or 1,2-dibromoethane - Crush Mg turnings NoInitiation->Sol_Activate Is Mg surface inactive? Sol_Anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry, pure solvent NoInitiation->Sol_Anhydrous Is moisture present? LowYield->Sol_Anhydrous Potential quenching? Sol_SlowAdd Optimize Reaction Rate: - Slow, dropwise addition - Control temperature LowYield->Sol_SlowAdd Side reactions observed? Precipitate->Sol_SlowAdd Wurtz coupling suspected? Sol_Stirring Improve Mass Transfer: - Use vigorous stirring - Ensure sufficient solvent Precipitate->Sol_Stirring Poor solubility?

Caption: Troubleshooting workflow for di-Grignard reagent synthesis.

References

improving molecular weight control in polymerization of 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with controlling the molecular weight during the polymerization of 3,3'-Dibromo-1,1'-biphenyl. The following information is based on general principles of step-growth polymerization of dihaloaromatic compounds, as direct literature on this specific monomer is limited.

Troubleshooting Guide: Molecular Weight Control

Researchers often face challenges in achieving the desired molecular weight and dispersity in the polymerization of this compound. This guide addresses common issues and provides systematic solutions.

Issue 1: Low Molecular Weight

Low polymer chain length is a frequent problem and can stem from several factors.

Potential Cause Recommended Action Rationale
Impure Monomer Purify the this compound monomer through recrystallization or column chromatography.Impurities can terminate the growing polymer chain, leading to a lower degree of polymerization.
Incorrect Stoichiometry Ensure a precise 1:1 molar ratio between the dihalo-monomer and the co-monomer (e.g., a diboronic acid in Suzuki polymerization).An excess of either monomer will lead to chain ends of that monomer, preventing further polymerization and limiting molecular weight.
Presence of Oxygen Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.Oxygen can cause oxidative side reactions that consume reactive intermediates and terminate polymerization.
Low Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to side reactions.A temperature that is too low may result in an incomplete reaction and consequently, low molecular weight.
Insufficient Reaction Time Monitor the reaction progress over time by taking aliquots and analyzing the molecular weight (e.g., by GPC).Step-growth polymerizations often require long reaction times to achieve high molecular weights.
Catalyst Deactivation Use a fresh, high-purity catalyst and ensure proper ligand-to-metal ratios. Consider adding the catalyst in portions if deactivation is suspected.The catalyst is crucial for the coupling reaction; its deactivation will halt polymer growth.

Issue 2: High or Uncontrolled Molecular Weight (Gelation)

In some cases, the polymerization can proceed too rapidly or lead to cross-linking, resulting in an insoluble gel.

Potential Cause Recommended Action Rationale
High Monomer Concentration Reduce the initial monomer concentration in the solvent.High concentrations can increase the likelihood of intermolecular side reactions and gelation.
Side Reactions/Branching Ensure the monomer is pure and free of trifunctional impurities that could act as branching points.Branching can quickly lead to the formation of an infinite network, i.e., a gel.
Excessively High Temperature Lower the reaction temperature to reduce the rate of polymerization and minimize side reactions.High temperatures can promote undesirable side reactions that lead to cross-linking.

Issue 3: Broad Molecular Weight Distribution (High Dispersity)

A broad dispersity (Đ > 2) indicates a lack of control over the polymerization process.

Potential Cause Recommended Action Rationale
Slow Initiation/Mixing Ensure rapid and efficient mixing, especially at the beginning of the reaction. Consider adding the catalyst or initiator last, after the monomers are well-mixed.If initiation is slow compared to propagation, different polymer chains will grow for different lengths of time.
Chain Transfer Reactions Purify the solvent to remove any impurities that could act as chain transfer agents.Chain transfer reactions terminate one growing chain while initiating another, leading to a broader distribution of chain lengths.
Changes in Reaction Conditions Maintain stable reaction conditions (temperature, stirring rate) throughout the polymerization.Fluctuations in reaction conditions can affect the rate of polymerization and lead to a less uniform product.

Frequently Asked Questions (FAQs)

Q1: How can I intentionally limit the molecular weight to a specific target?

To achieve a specific target molecular weight, you can employ a technique called "end-capping." This involves adding a controlled amount of a monofunctional reagent that will react with the growing polymer chain and prevent further propagation. For the polymerization of this compound, a monobromo- or monoboronic acid compound could be used as an end-capper. The amount of end-capper needed can be calculated based on the desired degree of polymerization.

Q2: What is a typical experimental setup for the polymerization of this compound?

A common approach for this type of monomer would be a Suzuki cross-coupling polymerization. A detailed, generalized protocol is provided below.

Experimental Protocols

Generalized Protocol for Suzuki Polymerization of this compound

  • Monomer and Reagent Preparation:

    • Ensure this compound is of high purity (>99%).

    • Use an equimolar amount of a suitable bis(boronic acid) or bis(boronate ester) co-monomer.

    • The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) must be handled under an inert atmosphere.

  • Reaction Setup:

    • A multi-neck round-bottom flask is equipped with a condenser, a magnetic stirrer, and a nitrogen or argon inlet.

    • The flask is charged with this compound, the co-monomer, and the base.

    • The flask is evacuated and backfilled with an inert gas three times to remove oxygen.

  • Solvent and Degassing:

    • Anhydrous, degassed solvent (e.g., toluene, DMF, or a mixture) is added to the flask via a cannula.

    • The mixture is stirred and sparged with the inert gas for at least 30 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition and Polymerization:

    • The palladium catalyst is added to the reaction mixture under a positive flow of inert gas.

    • The reaction is heated to the desired temperature (typically 80-120 °C) and stirred vigorously.

  • Monitoring and Work-up:

    • The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).

    • Once the desired molecular weight is reached, the reaction is cooled to room temperature.

    • The polymer is typically precipitated by pouring the reaction mixture into a non-solvent like methanol.

    • The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Visualizations

Troubleshooting_Low_MW Start Low Molecular Weight Observed Impurity Monomer or Solvent Impurities? Start->Impurity Stoichiometry Incorrect Monomer Ratio? Start->Stoichiometry Conditions Suboptimal Reaction Conditions? Start->Conditions Catalyst Catalyst Inactive? Start->Catalyst Purify Action: Purify Monomers and Solvent Impurity->Purify Yes AdjustRatio Action: Verify Stoichiometry (1:1 Ratio) Stoichiometry->AdjustRatio Yes Optimize Action: Optimize Temp/Time & Ensure Inert Atmosphere Conditions->Optimize Yes FreshCatalyst Action: Use Fresh Catalyst & Ligand Catalyst->FreshCatalyst Yes

Caption: Troubleshooting workflow for low molecular weight.

Suzuki_Polymerization_Workflow Prep 1. Reagent Preparation (Monomers, Base, Catalyst) Setup 2. Inert Atmosphere Setup (Evacuate/Backfill) Prep->Setup Solvent 3. Add Degassed Solvent Setup->Solvent Catalyst 4. Add Catalyst Solvent->Catalyst Polymerize 5. Heat and Stir (Polymerization) Catalyst->Polymerize Monitor 6. Monitor with GPC Polymerize->Monitor Monitor->Polymerize Continue Workup 7. Precipitation & Purification Monitor->Workup Target MW Reached Product Final Polymer Product Workup->Product

Technical Support Center: Purification of Crude 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3,3'-Dibromo-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed purification techniques for crude this compound are recrystallization and column chromatography.[1][2] Recrystallization is excellent for removing small amounts of impurities from a solid compound, while column chromatography is ideal for separating components in a mixture with varying polarities.[1] Often, a combination of both methods is used to achieve high purity.[3][4]

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice of purification method depends on the impurity profile and the initial purity of your crude product.

  • Recrystallization is generally preferred when the crude product is relatively pure and the impurities have different solubility profiles from the desired compound. It is a simpler and often faster technique for removing minor impurities.[2][5]

  • Column chromatography is necessary when the crude product is a complex mixture containing impurities with polarities similar to this compound.[1][6] It offers superior separation capabilities for a wider range of impurities.[1] Thin-Layer Chromatography (TLC) should be used first to determine the complexity of the mixture and to identify a suitable solvent system for column chromatography.[1][7]

Q3: What are the likely impurities in crude this compound?

A3: Depending on the synthetic route, impurities may include unreacted starting materials, monobrominated biphenyls (3-bromobiphenyl), other regioisomers of dibromobiphenyl, and polybrominated biphenyls.[8] Residual catalysts and solvents from the reaction are also common impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After a Single Purification Step The crude product contains a complex mixture of impurities with similar polarities to the desired product.[8]A multi-step purification approach is recommended. Consider performing column chromatography first to separate the major components, followed by recrystallization of the collected fractions to achieve high purity.[3][4]
"Oiling Out" During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the solute (Melting point of this compound is 52-55 °C).[9] The compound is precipitating from a supersaturated solution at a temperature above its melting point.Choose a solvent or a solvent mixture with a lower boiling point.[5] Alternatively, use a larger volume of the solvent to reduce the saturation point.
Poor Separation During Column Chromatography The chosen eluent system has either too high or too low polarity, resulting in all components eluting together or not at all.Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column.[1] For this compound, start with a nonpolar solvent like hexane and gradually increase the polarity by adding small amounts of a more polar solvent like dichloromethane or ethyl acetate.[10] A good separation on TLC will show distinct spots with Rf values ideally between 0.2 and 0.5 for the desired compound.
Low Yield After Purification During recrystallization, too much solvent was used, or the solution was not cooled sufficiently.[5][6] During column chromatography, fractions were collected too broadly, or the compound is spread across too many fractions.For recrystallization, use the minimum amount of hot solvent required to dissolve the crude product.[2] Ensure the solution is cooled slowly and then in an ice bath to maximize crystal formation.[11] For chromatography, use TLC to guide fraction collection and combine fractions of similar purity. The mother liquor from recrystallization can be concentrated to recover more product.[6]
The Purified Product is Colored Colored impurities are present that are not removed by the primary purification method.During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3][11]

Quantitative Data on Purification

While specific quantitative data for every synthesis will vary, the following table provides a general expectation for the purification of this compound, which is commercially available at purities of 98% or higher.[12][13]

Purification StageTypical Purity Range (%)Expected Yield (%)Key Methodologies
Crude Product 70 - 90%100% (by definition)Synthesis dependent
After Column Chromatography 95 - 98%70 - 85%Silica gel, Hexane/Dichloromethane gradient
After Recrystallization ≥ 99%80 - 95% (of the chromatographed material)Ethanol or Hexane/Ethyl Acetate
Combined Process ≥ 99%55 - 80% (overall)Column Chromatography followed by Recrystallization

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a test tube, determine the solubility of a small amount of the crude product in potential solvents (e.g., ethanol, methanol, hexane, or a hexane/ethyl acetate mixture). An ideal solvent will dissolve the compound when hot but sparingly when cold.[2][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture on a hot plate with stirring until it boils. Continue to add small portions of the hot solvent until the solid is just dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. Determine the melting point and yield of the final product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC to determine an appropriate eluent system. A good starting point for this compound is a mixture of hexane and dichloromethane or hexane and ethyl acetate.[7][10] The desired compound should have an Rf value of approximately 0.3-0.4.[1]

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase.[7] A wet slurry packing method is often recommended to ensure a homogenous packing without air bubbles.[1]

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a volatile solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Monitoring the Separation: Monitor the separation by collecting small spots from the eluting fractions and analyzing them by TLC.

  • Combining and Concentrating: Combine the fractions that contain the pure desired product. Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

  • Final Analysis: Analyze the purity of the final product by TLC, NMR, or other appropriate analytical techniques. If necessary, a subsequent recrystallization can be performed to achieve even higher purity.

Purification Workflow Visualization

PurificationWorkflow Crude Crude this compound TLC Analyze by TLC Crude->TLC Decision Assess Impurity Profile TLC->Decision ColumnChrom Column Chromatography Decision->ColumnChrom Complex Mixture / Similar Polarities Recrystallize_Primary Recrystallization Decision->Recrystallize_Primary Relatively Pure / Different Solubilities CollectFractions Collect & Combine Fractions ColumnChrom->CollectFractions Analysis Purity Analysis (TLC, NMR, MP) Recrystallize_Primary->Analysis Recrystallize_Secondary Recrystallization (Optional) CollectFractions->Recrystallize_Secondary Recrystallize_Secondary->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Catalyst Deactivation Issues with 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3'-Dibromo-1,1'-biphenyl. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common catalyst deactivation issues encountered during cross-coupling reactions with this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound, and what are the primary catalyst deactivation concerns?

A1: this compound is a versatile substrate primarily used in palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

  • Heck Coupling: Reaction with alkenes.[1]

  • Buchwald-Hartwig Amination: Reaction with amines.[2]

  • Sonogashira Coupling: Reaction with terminal alkynes.

The primary catalyst deactivation concerns across these reactions include the formation of palladium black (catalyst agglomeration), ligand degradation, and catalyst poisoning.[3][4] Given the presence of two bromine atoms, a key challenge is controlling selectivity between mono- and di-substitution, which can also be influenced by catalyst stability and activity over the course of the reaction.[5]

Q2: How can I control for mono- versus di-substitution when using this compound?

A2: Achieving selective mono-substitution of this compound can be challenging due to the similar reactivity of the two bromine atoms. To favor mono-substitution, consider the following strategies:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (typically 1.1-1.2 equivalents) of the coupling partner.[4]

  • Reaction Temperature: Lowering the reaction temperature can often favor mono-substitution.[4]

  • Catalyst System: Employing a less active catalyst system may also enhance selectivity for the mono-coupled product.[4]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence selectivity. Bulky ligands may sterically hinder the second coupling event.

For di-substitution, using an excess of the coupling partner and a more active catalyst system at a higher temperature is generally effective.[4]

Q3: What causes the formation of a black precipitate in my reaction, and how can I prevent it?

A3: The appearance of a black precipitate, commonly known as palladium black, is a clear sign of catalyst decomposition and deactivation.[4] This occurs when the active Pd(0) catalyst aggregates and precipitates out of the solution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Reaction Temperature Optimize the temperature; avoid excessively high temperatures that can promote catalyst agglomeration.[6]
Poor Ligand Stabilization Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to stabilize the palladium catalyst and prevent aggregation.
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst.[4][7]
Inappropriate Solvent Use high-purity, inhibitor-free solvents. Solvents like DMF or NMP can sometimes help stabilize the catalytic species.[6]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Conversion of this compound

A lack of conversion despite a proven protocol often points to issues with the catalyst's activity.

  • Visual Cue: The reaction mixture fails to change color as expected, or starting material remains largely unconsumed upon analysis (TLC, LC-MS).

Troubleshooting Workflow for Low/No Conversion

start Low or No Conversion catalyst_check Is the catalyst active? start->catalyst_check inert_check Is the atmosphere inert? catalyst_check->inert_check Yes solution1 Use fresh catalyst/precatalyst. Ensure proper in-situ generation. catalyst_check->solution1 No reagent_check Are reagents pure and dry? inert_check->reagent_check Yes solution2 Thoroughly degas solvents. Use Schlenk techniques. inert_check->solution2 No conditions_check Are reaction conditions optimal? reagent_check->conditions_check Yes solution3 Purify starting materials. Use anhydrous solvents. reagent_check->solution3 No solution4 Screen different ligands, bases, and solvents. Optimize temperature. conditions_check->solution4 No end Problem likely resolved. Monitor reaction progress. conditions_check->end Yes

Caption: A logical workflow for troubleshooting low or no conversion.

Issue 2: Reaction Stalls Before Completion

A reaction that starts but fails to go to completion is a classic sign of catalyst deactivation during the process.

  • Visual Cue: The reaction may proceed initially (as seen by TLC/LC-MS), but then the reaction progress halts, often accompanied by the formation of palladium black.

Catalyst Deactivation Pathways

cluster_0 Active Catalyst Cycle cluster_1 Deactivation Pathways Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)BrL2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition Pd_Black Palladium Black (Inactive Aggregates) Pd(0)L2->Pd_Black Agglomeration (High Temp, O2) Degraded_Ligand Degraded Ligand + Inactive Pd Pd(0)L2->Degraded_Ligand Ligand Degradation (Thermal, Oxidative) ArPd(II)R'L2 ArPd(II)R'L2 ArPd(II)BrL2->ArPd(II)R'L2 Transmetalation Poisoned_Catalyst [Pd-Poison] Complex (Inactive) ArPd(II)BrL2->Poisoned_Catalyst Poisoning by Impurities (S, N) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination

Caption: Common deactivation pathways for a palladium catalyst.

Issue 3: Formation of Significant Side Products

The presence of side products like homocoupled or dehalogenated materials indicates that while the catalyst is active, undesired reaction pathways are competing with the intended cross-coupling.

  • Common Side Products with this compound:

    • Homocoupling of the coupling partner (e.g., boronic acid).

    • Hydrodehalogenation: Replacement of one or both bromine atoms with hydrogen.

    • Homocoupling of this compound.

Troubleshooting Side Product Formation

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen.[4]Rigorously degas solvents and the reaction mixture. Maintain a strict inert atmosphere.[4][7]
Hydrodehalogenation Presence of water or other proton sources; certain bases.Use anhydrous solvents and reagents. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).[3]
Homocoupling of Biphenyl High temperatures; high catalyst loading.Optimize (lower) the reaction temperature and catalyst loading.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Mono-substitution)

This protocol is a starting point and may require optimization for specific coupling partners.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) to the flask under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 80-90 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion (or when mono-substitution is maximized), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Heck Coupling of this compound (Mono-substitution)

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%). Add anhydrous solvent (e.g., DMF or NMP) and stir for 10-15 minutes.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol).

  • Reaction: Heat the mixture to 100-120 °C and monitor by TLC or GC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove salts, concentrate the solvent, and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound (Mono-substitution)

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), a suitable Buchwald ligand (e.g., XPhos, 1.5-3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2 mmol) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.1 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully, dilute with an organic solvent, wash with water, and purify by column chromatography.

Disclaimer: These protocols are intended as a general guide. Optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) should be determined experimentally for each specific transformation. Always consult relevant literature and perform appropriate safety assessments before conducting any experiment.

References

managing reaction exotherms in large-scale synthesis of 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the large-scale synthesis of 3,3'-Dibromo-1,1'-biphenyl. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for large-scale production of this compound, and what are the main exotherm concerns for each?

A1: The two primary routes are:

  • Direct Bromination of Biphenyl: This method involves the electrophilic substitution of biphenyl with a brominating agent. The reaction is inherently exothermic, and the rate of reaction can increase rapidly with temperature, posing a risk of thermal runaway if not properly controlled.

  • Ullmann Coupling of 1,3-Dibromobenzene: This route involves the copper-catalyzed coupling of two molecules of 1,3-dibromobenzene. While often requiring high initial temperatures to proceed, the reaction can still generate significant heat.[1] Poor temperature control can lead to side reactions and the formation of impurities.

Q2: What are the critical safety precautions when handling bromine at a large scale?

A2: Bromine is a highly corrosive and toxic substance. Key safety precautions include:

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system with a scrubber.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large quantities, a respirator with an appropriate cartridge may be necessary.

  • Material Compatibility: Use equipment made of compatible materials such as glass, Teflon, or other halogen-resistant alloys. Avoid contact with aluminum, as it can react violently with bromine.

  • Spill Neutralization: Have a spill kit ready with a neutralizing agent like sodium thiosulfate solution.

Q3: What are the most common side products or impurities I might encounter?

A3:

  • In Direct Bromination: Over-bromination can lead to the formation of tri- and tetra-brominated biphenyls. Isomeric impurities such as 2,3'- and 4,4'-dibromobiphenyl may also be formed.

  • In Ullmann Coupling: Common impurities include unreacted 1,3-dibromobenzene, monophenylated byproducts, and polymeric materials. If the reaction temperature is too high, dehalogenation can also occur.

Q4: Can alternative, safer brominating agents be used for the direct bromination route?

A4: Yes, while elemental bromine is common, other reagents can be used to mitigate some of the handling hazards. N-Bromosuccinimide (NBS) is a solid and therefore easier to handle than liquid bromine.[2] However, the reaction conditions and exotherm management will still be critical.

Troubleshooting Guides

Issue 1: Runaway Reaction During Direct Bromination

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature and pressure.

  • Vigorous off-gassing.

  • Change in reaction mixture color (darkening).

Possible Causes:

  • Too rapid addition of the brominating agent.

  • Inadequate cooling or failure of the cooling system.

  • Insufficient stirring leading to localized "hot spots."

  • Incorrect solvent or concentration, leading to poor heat dissipation.

Solutions:

  • Immediate Actions:

    • Stop the addition of the brominating agent immediately.

    • Increase cooling to the maximum capacity.

    • If the reaction is equipped with a quenching system, use it to introduce a cold, inert solvent or a quenching agent.

  • Preventative Measures for Future Batches:

    • Slow Addition: Add the brominating agent subsurface and at a slow, controlled rate.

    • Temperature Control: Maintain a low reaction temperature, ideally below 5°C, throughout the addition.[3]

    • Efficient Stirring: Ensure robust and efficient agitation to maintain homogeneity and prevent localized temperature increases.

    • Dilution: Use an appropriate amount of an inert solvent to help dissipate the heat generated.

    • Process Safety Analysis: Conduct a thorough thermal hazard assessment before scaling up the reaction.

Issue 2: Low Yield and/or Incomplete Conversion in Ullmann Coupling

Symptoms:

  • Significant amount of starting material (1,3-dibromobenzene) remains after the reaction.

  • The yield of this compound is below expectations.

Possible Causes:

  • Insufficient reaction temperature or time.

  • Deactivation of the copper catalyst.

  • Presence of moisture or other impurities that interfere with the reaction.

  • Inefficient mixing, especially in a heterogeneous reaction mixture.

Solutions:

  • Reaction Conditions:

    • Temperature: Ensure the reaction is heated to the optimal temperature, which can be in the range of 150-250°C, depending on the specific catalyst and solvent used.[1]

    • Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC) to determine the optimal reaction time.

  • Catalyst:

    • Activation: Use freshly activated copper powder for better reactivity.

    • Loading: Ensure the correct catalytic loading is used.

  • Reagents and Solvent:

    • Purity: Use high-purity, dry 1,3-dibromobenzene and solvent.

  • Mixing:

    • Ensure efficient stirring to maintain good contact between the reactants and the catalyst.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the two main synthetic routes. These are starting points and may require optimization for specific equipment and scales.

ParameterDirect Bromination of BiphenylUllmann Coupling of 1,3-Dibromobenzene
Starting Materials Biphenyl, Brominating Agent (e.g., Br₂)1,3-Dibromobenzene, Copper catalyst
Solvent Halogenated solvents (e.g., Dichloromethane) or no solventHigh-boiling point solvents (e.g., DMF, Nitrobenzene)
Reaction Temperature 0-5°C during bromine addition150-250°C
Reaction Time 2-8 hours12-48 hours
Reagent Ratio Biphenyl:Bromine (1:2 to 1:2.2 molar ratio)1,3-Dibromobenzene:Copper (2:1 to 1:1 molar ratio)
Key Exotherm Control Slow, controlled addition of bromine; efficient coolingGradual heating; controlled reaction rate

Experimental Protocols

Protocol 1: Large-Scale Direct Bromination of Biphenyl
  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a scrubber (containing sodium thiosulfate solution), and an addition funnel with biphenyl and a suitable inert solvent (e.g., dichloromethane).

  • Cooling: Cool the reactor contents to 0-5°C with constant stirring.

  • Bromine Addition: Slowly add the brominating agent (e.g., liquid bromine) dropwise from the addition funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for another 1-2 hours. Monitor the progress of the reaction by GC or TLC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a cold aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Workup: Separate the organic layer, wash with water and brine, dry over a suitable drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Large-Scale Ullmann Coupling of 1,3-Dibromobenzene
  • Reactor Setup: Charge a clean, dry, high-temperature resistant reactor equipped with a mechanical stirrer, a temperature probe, and a reflux condenser with a nitrogen inlet to an inert atmosphere with 1,3-dibromobenzene, activated copper powder, and a high-boiling point solvent (e.g., N,N-dimethylformamide - DMF).

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Heating: Gradually heat the reaction mixture with vigorous stirring to the target temperature (typically 150-200°C).

  • Reaction Monitoring: Maintain the reaction at the target temperature and monitor its progress by GC or HPLC. The reaction may take 12-24 hours or longer.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter to remove the copper and copper salts.

  • Workup: Quench the filtrate with water and extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer with water and brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.

Visualizations

Synthesis_Pathways cluster_0 Direct Bromination cluster_1 Ullmann Coupling Biphenyl Biphenyl DBB1 This compound Biphenyl->DBB1   Exothermic   Reaction Bromine Brominating Agent (e.g., Br2) Bromine->Biphenyl Dibromobenzene 1,3-Dibromobenzene DBB2 This compound Dibromobenzene->DBB2   High Temperature   Reaction Copper Copper Catalyst Copper->Dibromobenzene

Caption: Primary synthetic routes to this compound.

Exotherm_Management_Workflow Start Start Synthesis Assess Assess Thermal Hazard of Reaction Start->Assess Plan Plan Cooling Capacity & Emergency Procedures Assess->Plan Monitor Monitor Temperature Continuously Plan->Monitor Control Control Reagent Addition Rate Monitor->Control Stable Temperature Stable? Control->Stable Continue Continue Process Stable->Continue Yes Emergency Initiate Emergency Cooling/Quench Stable->Emergency No End End Continue->End Emergency->End

Caption: Workflow for managing reaction exotherms.

Troubleshooting_Decision_Tree Start Exotherm Issue Detected CheckAddition Is Reagent Addition Ongoing? Start->CheckAddition StopAddition Stop Addition Immediately CheckAddition->StopAddition Yes CheckCooling Is Cooling System Functional? CheckAddition->CheckCooling No StopAddition->CheckCooling IncreaseCooling Increase Cooling To Maximum CheckCooling->IncreaseCooling Yes RepairCooling Address Cooling System Failure CheckCooling->RepairCooling No CheckStirring Is Stirring Adequate? IncreaseCooling->CheckStirring Quench Consider Emergency Quench RepairCooling->Quench IncreaseStirring Increase Stirring Speed CheckStirring->IncreaseStirring No CheckStirring->Quench Yes IncreaseStirring->Quench

Caption: Decision tree for troubleshooting exotherm events.

References

Technical Support Center: Solvent Effects on the Reactivity of 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments involving 3,3'-Dibromo-1,1'-biphenyl. The focus is on understanding and mitigating solvent-related issues in common cross-coupling reactions.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during cross-coupling reactions with this compound, with a focus on the critical role of the solvent system.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield or fails completely. What are the most common solvent-related causes?

A1: Low or no conversion in Suzuki-Miyaura couplings involving this compound can often be traced back to the solvent system. Here are the primary factors to investigate:

  • Poor Solubility: this compound and many boronic acids have poor solubility in common solvents.[1] If your reactants are not fully dissolved, the reaction will be slow or may not proceed at all. Consider using solvent systems known to dissolve aryl halides, such as toluene, dioxane, THF, or DMF, often in combination with water to dissolve the inorganic base.[1][2][3]

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the catalytic cycle. While polar aprotic solvents like DMF or MeCN are often used, they can sometimes lead to unexpected selectivity or side reactions.[4][5] Nonpolar solvents like toluene or THF, often in an aqueous mixture, are excellent starting points.[4]

  • Catalyst Poisoning: Some solvents, like acetonitrile, can coordinate strongly to the palladium catalyst or degrade under basic conditions, leading to catalyst deactivation.[2]

  • Inefficient Base Activity: The chosen base must be at least partially soluble in the reaction medium to be effective. Using a mixed solvent system like Dioxane/Water or THF/Water can facilitate the interaction between the organic-soluble reactants and the water-soluble base.[6]

Q2: I am observing significant amounts of mono-arylated product and unreacted starting material. How can I drive the reaction to the desired double coupling?

A2: Achieving a selective double Suzuki-Miyaura coupling requires careful optimization.

  • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the second coupling, which is often more sterically hindered.

  • Solvent Choice: Solvents with higher boiling points like dioxane or toluene allow for higher reaction temperatures.

  • Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of the boronic acid and a sufficient excess of the base (3-4 equivalents) to drive the reaction to completion.

  • Catalyst Loading: A slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary for the second, more challenging coupling step.

Q3: My primary side product is the result of dehalogenation (loss of a bromine atom). How can solvent choice mitigate this?

A3: Dehalogenation is a common side reaction that can occur after the oxidative addition step.[7]

  • Avoid Protic Solvents (if possible): While aqueous mixtures are common, the presence of water or alcohols can sometimes be a source of protons for dehalogenation, especially under harsh conditions.[7]

  • Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed. Oxygen can interfere with the catalytic cycle and promote side reactions.[7]

  • Solvent and Base Combination: The combination of solvent and base is crucial. For instance, using anhydrous K₃PO₄ in a non-aqueous solvent like dioxane might suppress dehalogenation compared to a strong aqueous base.[6]

Heck Reaction

Q4: What is the recommended starting solvent for a Heck reaction with this compound?

A4: Polar aprotic solvents are generally preferred for Heck reactions.

  • DMF and DMA: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) are the most common and effective solvents for Heck couplings of aryl bromides.[8][9]

  • Aqueous Mixtures: Using a mixture of DMF and water can sometimes be beneficial. Water can act as a co-solvent and, in some cases, suppress the formation of side products.[8]

  • Additives: The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often essential, especially in aqueous systems, to achieve good yields.[10]

Ullmann Coupling

Q5: My Ullmann coupling is sluggish or fails in a polar solvent like DMF. What should I try instead?

A5: Unlike palladium-catalyzed couplings, traditional copper-catalyzed Ullmann reactions often perform better in non-polar, high-boiling solvents.

  • Non-Polar Aromatic Solvents: Toluene or o-xylene are highly effective solvents for Ullmann couplings, often providing higher yields than more polar options.[11] The ability to run the reaction at a higher temperature (e.g., 140 °C in xylene) can significantly improve the reaction rate.[11]

  • Avoid Coordinating Solvents: Solvents with oxygen atoms that can coordinate to the copper center, such as NMP, anisole, or dioxane, have been shown to be highly ineffective in some Ullmann systems.[11]

  • Solvent-Free Conditions: A highly effective and environmentally friendly alternative is to perform the reaction under solvent-free conditions, for example, by using high-speed ball milling.[12] This method can lead to quantitative yields without the need for high temperatures or lengthy purifications.[12]

Quantitative Data Summary

The following tables summarize the general effects of different solvents on the outcome of cross-coupling reactions involving aryl bromides like this compound. Yields are illustrative and highly dependent on the specific substrate, catalyst, base, and temperature.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Bromides

Solvent SystemPolarityTypical YieldRemarks
Toluene / H₂ONon-polar / PolarGood to ExcellentGood for dissolving aryl halides; phase-transfer catalyst may be needed.
1,4-Dioxane / H₂OPolar Aprotic / PolarGood to ExcellentHigh boiling point allows for elevated temperatures; common and reliable.[2]
THF / H₂OPolar Aprotic / PolarModerate to GoodLower boiling point limits reaction temperature; good for initial screening.[1][3]
DMFPolar AproticVariableGood solubility but can lead to catalyst deactivation or side reactions.[1][4]
Acetonitrile / H₂OPolar Aprotic / PolarVariableCan coordinate to Pd and inhibit catalysis; may alter selectivity.[2][4]
Propylene Carbonate (PC)Polar AproticGood to ExcellentA "green" solvent alternative with a high boiling point.[3][13]

Table 2: Solvent Effects on Heck Reaction of Aryl Bromides

SolventPolarityTypical YieldRemarks
DMFPolar AproticGood to ExcellentThe most common and generally effective solvent for the Heck reaction.[8][9]
DMAPolar AproticGood to ExcellentSimilar to DMF, high boiling point is advantageous.[9]
DMF / H₂OPolarGoodThe addition of water can sometimes suppress side-product formation.[8]
TolueneNon-polarPoorGenerally found to be inappropriate for Heck coupling of aryl bromides.[10]

Table 3: Solvent Effects on Ullmann Coupling of Aryl Bromides

SolventPolarityTypical YieldRemarks
o-XyleneNon-polarGoodHigh reaction temperature (140 °C) promotes higher yields.[11]
TolueneNon-polarModerate to GoodEffective non-polar choice with a lower boiling point than xylene.[11]
NMPPolar AproticPoorCoordinating solvents can inhibit the copper catalyst.[11]
None (Ball Milling)N/AExcellentSolvent-free method that is fast, efficient, and environmentally friendly.[12]

Experimental Protocols

The following are generalized protocols that serve as a starting point. They should be optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Double Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (2.4 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a magnetic stir bar.

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Add the base (e.g., K₂CO₃ or K₃PO₄, 4.0 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Double Coupling
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the alkene (2.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-4 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMA. If using a base like K₂CO₃, an additive like TBAB (1.0 eq) may be required.[10]

  • Reaction Execution: Seal the tube and heat the mixture to 100-140 °C with stirring.

  • Monitoring: Monitor the reaction for the disappearance of starting material via TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Ullmann Homocoupling
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and activated copper powder (2.0-3.0 eq).

  • Solvent Addition: Add a high-boiling, non-polar solvent like o-xylene or use a solvent-free approach.

  • Reaction Execution: Heat the mixture to a high temperature (e.g., 140-200 °C) under an inert atmosphere.

  • Monitoring: The reaction can be slow, requiring 24-48 hours. Monitor by taking small aliquots for analysis.

  • Work-up: Cool the mixture and filter through a pad of Celite to remove the copper residues, washing with toluene or ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to optimizing reactions with this compound.

Troubleshooting_Workflow Start Low Yield / No Reaction Observed Solubility Is the Starting Material Fully Dissolved? Start->Solubility Solvent_Change Change Solvent System: - Toluene/H₂O - Dioxane/H₂O - Use DMF for solubility Solubility->Solvent_Change No Degassing Was the Solvent Adequately Degassed? Solubility->Degassing Yes Solvent_Change->Degassing Degas_Again Purge System with Inert Gas (Ar/N₂) for 15-30 min Degassing->Degas_Again No Temp_Base Are Temperature and Base Appropriate? Degassing->Temp_Base Yes Degas_Again->Temp_Base Optimize_Conditions Optimize Conditions: - Increase Temperature - Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Temp_Base->Optimize_Conditions No Success Successful Reaction Temp_Base->Success Yes Optimize_Conditions->Success

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Solvent_Effects cluster_0 Solvent Properties cluster_1 Reaction Pathway Polarity Polarity Catalyst Catalyst State (e.g., Pd(0) species, Cu(I) activity) Polarity->Catalyst Stabilizes charged intermediates Coordinating Coordinating Ability Coordinating->Catalyst Can inhibit catalyst (e.g., MeCN, NMP) Desired Desired Coupling (e.g., Suzuki, Heck) Side Side Reactions (Dehalogenation, Homocoupling) Catalyst->Desired Promotes Catalyst->Side Can also promote

Caption: Logical relationship of solvent properties on catalyst activity and reaction outcome.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3,3'-Dibromo-1,1'-biphenyl: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount to ensure the accuracy, reproducibility, and safety of their work. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for determining the purity of 3,3'-Dibromo-1,1'-biphenyl. Detailed experimental protocols and performance data are presented to assist in selecting the most suitable method for specific analytical needs.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This combination allows for the effective separation of the main compound from its impurities, followed by their identification and quantification.[2] The method is particularly well-suited for identifying and quantifying trace-level impurities.[3]

Alternative Analytical Methods

While GC-MS is a primary technique, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a versatile technique ideal for non-volatile or thermally labile compounds that are not suitable for GC analysis.[4][5] For a compound like this compound, which possesses a UV-active biphenyl core, HPLC with a UV detector offers a robust method for purity determination.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[8] Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a compound without the need for a specific reference standard of the analyte.[9][10] It provides valuable information on the compound's structure and can quantify impurities with distinct NMR signals.[11]

  • Elemental Analysis (EA): Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and heteroatoms (like bromine) in a sample.[12] This information is crucial for confirming the empirical formula of a synthesized compound and serves as an indicator of its purity.[13][14] The accepted deviation of elemental analysis results from the calculated values is typically within 0.4%.[14]

Experimental Protocols

Detailed methodologies for the primary and alternative analytical techniques are provided below.

GC-MS Method for this compound

This protocol is based on established methods for the analysis of polybrominated biphenyls (PBBs).[15][16]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a high-purity solvent such as toluene or hexane to create a 1 mg/mL stock solution.[15]

    • Perform serial dilutions to prepare working standards and a sample solution at a concentration suitable for the instrument's linear range (e.g., 0.1 - 5.0 µg/mL).[15]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[15]

    • Mass Spectrometer: Agilent 5977B single quadrupole MS or similar.[15]

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[17]

    • Injection: 1 µL injection volume in splitless mode.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp 1: Increase to 250 °C at 15 °C/min.

      • Ramp 2: Increase to 300 °C at 10 °C/min, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

      • Source Temperature: 230 °C.[17]

      • Quadrupole Temperature: 150 °C.[17]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions for this compound (e.g., m/z 312, 232, 152). Full scan mode can be used for initial impurity identification.[17]

  • Data Analysis:

    • Purity is calculated based on the relative peak area percentage of the main component in the total ion chromatogram (TIC).

    • Purity (%) = (Peak Area of Analyte / Total Peak Area of all components) x 100.

Alternative Method 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.[6]

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.[18]

    • Detection: UV detection at a wavelength where the biphenyl system absorbs, such as 254 nm.

    • Injection Volume: 10 µL.

Alternative Method 2: Quantitative NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh the this compound sample (e.g., 5-10 mg) into an NMR tube.[10]

    • Accurately weigh a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.[10]

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full signal recovery.

Alternative Method 3: Elemental Analysis (EA)
  • Instrumentation:

    • A CHNS/O elemental analyzer is used.[13]

    • The instrument utilizes combustion analysis to convert the sample into simple gases (CO₂, H₂O, N₂, SO₂), which are then detected and quantified.[19]

  • Analysis:

    • A small, accurately weighed amount of the sample is combusted in a high-oxygen environment.[13]

    • The resulting gases are measured, and the percentage of C and H is determined. Bromine content can be determined by specific analytical methods like Schöniger oxidation followed by titration.

    • The experimental percentages are compared to the theoretical values calculated from the molecular formula of this compound (C₁₂H₈Br₂).

Data Presentation and Comparison

The following table summarizes the key performance characteristics of each analytical technique for the purity determination of this compound.

Parameter GC-MS HPLC-UV qNMR Elemental Analysis
Principle Separation by volatility/polarity, detection by mass-to-charge ratioSeparation by polarity, detection by UV absorbanceNuclear spin transitions in a magnetic fieldCombustion and detection of elemental composition
Information Provided Quantitative purity, impurity identification (volatile/semi-volatile)Quantitative purity, impurity detection (non-volatile)Absolute purity, structural confirmationElemental composition, empirical formula confirmation
Selectivity Very HighHighHighLow (for purity)
Sensitivity High (ng to pg)Moderate (µg to ng)Low (mg)Moderate (µg to mg)
Sample Requirement Low (µg)Low (µg)High (mg)Low (mg)
Analysis Time ~30 min~20-30 min~15 min~10 min
Strengths Excellent for volatile impurities, structural info from fragmentationVersatile, good for non-volatile/thermally labile compoundsAbsolute quantification without analyte standard, structural infoConfirms elemental formula
Limitations Requires analyte to be volatile and thermally stableMay not detect impurities without a UV chromophoreLower sensitivity, requires pure internal standardDoes not distinguish between isomers or other organic impurities

Visualization of Workflows

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Solution dissolve->dilute inject Inject into GC dilute->inject 1 µL Injection separate Separation on Column inject->separate ionize EI Ionization separate->ionize detect Mass Detection (SIM/Scan) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate result result calculate->result Final Purity Report

Caption: General workflow for purity analysis by GC-MS.

Method_Comparison cluster_questions Key Analytical Questions cluster_methods Recommended Methods compound This compound Purity Assessment q1 Volatile Impurities? compound->q1 q2 Absolute Purity Needed? compound->q2 q3 Confirm Formula? compound->q3 q4 Non-Volatile Impurities? compound->q4 gcms GC-MS q1->gcms Yes hplc HPLC-UV q1->hplc No qnmr qNMR q2->qnmr Yes ea Elemental Analysis q3->ea Yes q4->hplc Yes

Caption: Logical comparison for analytical method selection.

Conclusion

For the routine purity analysis of this compound, GC-MS offers a highly sensitive and selective method, particularly for identifying and quantifying volatile and semi-volatile impurities.[1][15] However, a comprehensive characterization is best achieved by employing a multi-technique approach. HPLC-UV serves as an excellent orthogonal method for detecting non-volatile impurities.[5] For the purpose of certifying a reference material or when an absolute purity value is required without a specific standard of the analyte, qNMR is the method of choice.[9] Finally, elemental analysis provides essential confirmation of the empirical formula, validating the elemental composition of the synthesized compound.[12] The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the research, including the nature of expected impurities, the required level of accuracy, and the intended application of the compound.

References

3,3'-Dibromo-1,1'-biphenyl: A Comparative Guide for Use as an Internal Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable quantitative results. An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. This guide provides a comprehensive comparison of 3,3'-Dibromo-1,1'-biphenyl as an internal standard against other common alternatives, supported by experimental data and detailed protocols for its application, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of halogenated compounds.

Properties of an Ideal Internal Standard

An ideal internal standard should possess several key characteristics: it should be chemically similar to the analyte, have a retention time close to but distinct from the analyte, be absent in the original sample, and be chemically inert, not reacting with the sample matrix or other compounds. Furthermore, it should be of high purity and stable under the analytical conditions.

Physicochemical Properties of this compound

This compound is a brominated aromatic compound with properties that make it a suitable candidate as an internal standard in specific analytical applications.

PropertyValue
Molecular Formula C₁₂H₈Br₂
Molecular Weight 312.00 g/mol
Appearance White to off-white powder
Melting Point 52-55 °C
Boiling Point 338.6 °C
Purity Typically ≥99% (GC)

Its high boiling point and thermal stability make it suitable for GC analysis, which often involves high temperatures.[1] Its chemical structure, a biphenyl core with two bromine atoms, provides a distinct mass spectral fragmentation pattern, allowing for clear identification and quantification by MS detectors.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an internal standard is highly dependent on the specific analyte and the analytical method. For the analysis of brominated flame retardants (BFRs) and other halogenated organic compounds, both non-labeled and isotopically labeled internal standards are utilized.

Common Alternatives to this compound:

  • Polychlorinated Biphenyls (PCBs): Structurally similar to some analytes, but their presence in environmental samples can be a drawback.

  • Deuterated Polybrominated Diphenyl Ethers (PBDEs): Considered the "gold standard" as they are isotopically labeled analogues of the target analytes, offering the most accurate correction for matrix effects and analyte loss during sample preparation. However, they are significantly more expensive.

  • Other Brominated Aromatic Compounds: Various other brominated biphenyls or similar structures can be used, with the choice depending on their commercial availability, purity, and chromatographic behavior relative to the analytes of interest.

Hypothetical Performance Data (based on typical GC-MS analysis of BFRs):

Internal StandardTypical Retention Time (min)Relative Response Factor (RRF)Stability
This compound 10 - 15Analyte-dependentHigh
PCB Congener (e.g., PCB 209) 12 - 18Analyte-dependentHigh
¹³C-labeled BDE-47 Similar to native BDE-47~1.0 (for BDE-47)High

Note: This table is illustrative. Actual values are highly dependent on the specific analytical method and instrumentation.

Experimental Protocol: A General Workflow for GC-MS Analysis Using this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of polybrominated diphenyl ethers (PBDEs) in an environmental sample matrix (e.g., sediment) using this compound as an internal standard.

1. Sample Preparation and Extraction:

  • Objective: To extract the target analytes and the internal standard from the sample matrix.

  • Procedure:

    • Weigh a known amount of the homogenized sample (e.g., 5-10 g) into an extraction thimble.

    • Spike the sample with a known amount of this compound solution.

    • Perform Soxhlet extraction for 16-24 hours using a suitable solvent mixture (e.g., hexane:dichloromethane, 1:1 v/v).

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • Perform cleanup using multi-layer silica gel column chromatography to remove interfering co-extractants.

    • Further concentrate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Objective: To separate, identify, and quantify the target analytes and the internal standard.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a triple quadrupole MS for enhanced selectivity).

  • GC Conditions (Typical):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp to 320 °C at 10 °C/min (hold for 10 min).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

    • Monitor Ions: Specific ions for each target PBDE congener and for this compound (e.g., m/z 312, 231, 152).

3. Quantification:

  • Objective: To calculate the concentration of the target analytes in the original sample.

  • Procedure:

    • Generate a calibration curve by analyzing a series of standard solutions containing known concentrations of the target analytes and a constant concentration of the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analytes in the sample extract by calculating the peak area ratio and using the calibration curve.

    • Calculate the final concentration in the original sample, taking into account the initial sample weight and final extract volume.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Spiking Internal Standard Spiking (this compound) Sample->Spiking Extraction Soxhlet Extraction Spiking->Extraction Concentration1 Initial Concentration Extraction->Concentration1 Cleanup Silica Gel Cleanup Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 GCMS GC-MS Analysis Concentration2->GCMS Quantification Quantification GCMS->Quantification Result Final Result Quantification->Result

Caption: A generalized workflow for the quantitative analysis of environmental samples using an internal standard.

Logical Relationship for Internal Standard Selection

Internal_Standard_Selection cluster_IS_types Internal Standard Options cluster_factors Selection Factors Analyte Analyte Properties (e.g., Halogenated Aromatic) Deuterated Isotopically Labeled (e.g., ¹³C-PBDE) Analyte->Deuterated NonDeuterated Non-Labeled (e.g., this compound) Analyte->NonDeuterated Method Analytical Method (e.g., GC-MS) Method->Deuterated Method->NonDeuterated Accuracy Required Accuracy Deuterated->Accuracy Cost Cost & Availability Deuterated->Cost NonDeuterated->Accuracy NonDeuterated->Cost Decision Optimal Internal Standard Accuracy->Decision Cost->Decision Matrix Matrix Complexity Matrix->Accuracy

Caption: Key factors influencing the choice of an internal standard for an analytical method.

Conclusion

This compound presents a viable and cost-effective option as an internal standard for the analysis of halogenated compounds, particularly in GC-MS applications. Its thermal stability and distinct mass spectrum make it a reliable choice. While isotopically labeled standards, such as deuterated PBDEs, are considered the gold standard for achieving the highest accuracy by compensating for matrix effects more effectively, this compound offers a practical alternative when cost is a significant consideration. The ultimate choice of an internal standard will always depend on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. Thorough method validation is crucial to ensure the chosen internal standard provides the necessary performance for reliable and accurate quantification.

References

Validating the Structure of 3,3'-Dibromo-1,1'-biphenyl Derivatives: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 3,3'-Dibromo-1,1'-biphenyl derivatives, benchmarked against alternative analytical techniques. Detailed experimental protocols and supporting data are provided to aid in the practical application of these methods.

The structural integrity of this compound and its analogues is paramount, as these scaffolds are prevalent in various fields, including materials science and medicinal chemistry. NMR spectroscopy stands out as a powerful and versatile tool for confirming their intricate three-dimensional structures in solution.

Comparative Analysis of Structural Elucidation Techniques

While NMR spectroscopy is a cornerstone of structural analysis, a comprehensive understanding of a molecule's architecture is often achieved by integrating data from multiple analytical methods. The following table compares the utility of NMR with other common techniques for the characterization of this compound derivatives.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyX-ray CrystallographyMass Spectrometry (MS)Computational Chemistry
Information Provided Detailed atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry, conformational dynamics in solution.Precise 3D molecular structure in the solid state, bond lengths, bond angles, and the dihedral angle between the phenyl rings.Molecular weight and elemental composition (High-Resolution MS).Prediction of stable conformations, dihedral angles, and NMR chemical shifts.
Sample Requirements Soluble sample in a deuterated solvent (typically 1-10 mg for ¹H NMR, 5-50 mg for ¹³C NMR).High-quality single crystal.Small amount of sample, can be in solution or solid state.No physical sample required.
Advantages Non-destructive, provides rich structural information in a physiologically relevant state (solution), versatile for studying dynamic processes.Provides an unambiguous, high-resolution 3D structure.High sensitivity, provides accurate molecular weight and formula.Can provide structural insights when experimental methods are challenging.
Limitations Does not directly provide bond lengths or angles, interpretation of complex spectra can be challenging.Crystal growth can be difficult, the solid-state conformation may differ from the solution-state.Provides limited information on stereochemistry and connectivity.Predictions need to be validated by experimental data.

Structural Elucidation of this compound by NMR

The structural confirmation of this compound using NMR relies on the analysis of key parameters in ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques.

¹H and ¹³C NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the parent this compound, along with experimental data for related compounds for comparison.

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound (Predicted) 2, 2'7.75 (d)130.5 (CH)
4, 4'7.55 (d)133.5 (CH)
5, 5'7.35 (t)129.0 (CH)
6, 6'7.50 (d)127.0 (CH)
1, 1'-142.0 (C)
3, 3'-123.0 (C-Br)
3-Bromobiphenyl (Experimental) 2'7.70 (s)131.0 (CH)
2,67.59 (d, J=7.8 Hz)128.3 (CH)
4'7.49-7.42 (m)129.1 (CH)
3',5'7.49-7.42 (m)127.4 (CH)
47.54-7.48 (m)130.4 (CH)
57.33 (t, J=7.8 Hz)130.2 (CH)
1'-140.2 (C)
1-142.6 (C)
3-122.9 (C-Br)
Biphenyl (Experimental) 2, 2', 6, 6'7.61 (d, J=7.7 Hz)127.3 (CH)
3, 3', 5, 5'7.44 (t, J=7.7 Hz)128.8 (CH)
4, 4'7.34 (t, J=7.4 Hz)127.2 (CH)
1, 1'-141.3 (C)

Note: Predicted data for this compound was generated using computational models. Experimental data for 3-Bromobiphenyl and Biphenyl are provided for comparative purposes.

Through-Space Correlations and Conformational Analysis

The dihedral angle between the two phenyl rings is a key structural feature of biphenyl derivatives. While NMR in isotropic solution does not directly measure this angle, through-space correlations from 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide crucial insights. For this compound, NOESY correlations between the protons at the 2 and 2' positions and the 6 and 6' positions would indicate a twisted conformation, which is expected due to steric hindrance between the ortho protons.

For comparison, X-ray crystallography of a derivative, 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, revealed a dihedral angle of 84.0(3)° between the phenyl rings.[1] Computational studies on unsubstituted biphenyl suggest a dihedral angle of approximately 44°. The presence of substituents significantly influences this angle.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Sample Quantity: Weigh 5-10 mg of the this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of water and other impurities.

  • Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing: For sensitive experiments like NOESY, where dissolved oxygen can interfere with the measurements, degas the sample using a freeze-pump-thaw cycle.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

    • NOESY/ROESY: To identify protons that are close in space, providing information about the molecule's conformation.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating the structure of this compound derivatives and a comparison of the information obtained from different analytical techniques.

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (if single crystal) Purification->Xray CompChem Computational Chemistry Purification->CompChem Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration Xray->Data_Integration CompChem->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

G Comparison of Information from Analytical Techniques cluster_info Information Gained Molecule This compound Derivative NMR Molecule->NMR NMR Xray Molecule->Xray X-ray MS Molecule->MS MS CompChem Molecule->CompChem Computational Connectivity Atom Connectivity Stereochem Relative Stereochemistry (Solution) Conformation Conformation (Solution) Bond_Lengths Bond Lengths & Angles (Solid State) Dihedral_Angle Dihedral Angle (Solid State) Mol_Weight Molecular Weight Formula Elemental Formula Predicted_Structure Predicted 3D Structure NMR->Connectivity NMR->Stereochem NMR->Conformation Xray->Bond_Lengths Xray->Dihedral_Angle MS->Mol_Weight MS->Formula CompChem->Dihedral_Angle CompChem->Predicted_Structure

Caption: Information provided by different analytical techniques for structural elucidation.

References

A Researcher's Guide to Suzuki Coupling Catalysts for Dibromoaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dibromoaryl compounds via Suzuki-Miyaura cross-coupling is a critical transformation in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The choice of catalyst is paramount for achieving high yields, selectivity, and efficiency. This guide provides a comparative analysis of common palladium and nickel-based catalyst systems, supported by experimental data, to aid in catalyst selection and methods development.

The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, has become an indispensable tool for forging carbon-carbon bonds.[1][2] When applied to dibromoaryl substrates, it opens avenues for sequential or double cross-couplings, enabling the construction of diverse molecular architectures. However, challenges such as catalyst deactivation, competing side reactions, and achieving selective mono- or di-functionalization necessitate a careful choice of the catalytic system.

Performance Comparison of Catalytic Systems

The efficacy of a Suzuki coupling catalyst for dibromoaryl compounds is influenced by the metal center (commonly palladium or nickel), the nature of the supporting ligand, the base, and the solvent system.[3] Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands, are widely employed for their high activity and broad substrate scope.[4][5][6] Nickel-based catalysts are emerging as a cost-effective and reactive alternative, especially for challenging substrates.[3][7][8]

Palladium-Based Catalysts

Palladium catalysts are the most extensively studied for Suzuki couplings. The choice of phosphine ligand is crucial in tuning the catalyst's reactivity and stability.

Catalyst SystemSubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄DibromothiophenePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O90-10012-24Moderate to GoodA classic, robust system suitable for a range of substrates.[9]
Pd(dppf)Cl₂DibromothiopheneArylboronic acidNa₂CO₃Toluene110-11512-18HighOften favored for its high activity and stability.[9]
Pd(OAc)₂ / SPhosAryl bromidesPhenylboronic acidK₂CO₃Toluene1002-18>95Highly active system with broad applicability.[10]
Pd(OAc)₂ / XPhosAryl chlorides/bromidesVariousK₃PO₄DioxaneRT-10012-24HighEffective for sterically hindered substrates.[10]
Pd(OAc)₂ / JackiePhos2,4-dibromoaryl ethersp-tolylboronic acidK₃PO₄Toluene1002485 (C2-selective)A cooperative ligand system for site-selective coupling.[1][11]
Nickel-Based Catalysts

Nickel catalysts offer a more economical alternative to palladium and can exhibit unique reactivity.[7][12]

Catalyst SystemSubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Notes
NiBr₂Aryl bromidesPhenylboronic acidK₃PO₄1,4-Dioxane12036HighLigand-free and activator-less system.[7][13]
NiCl₂(PCy₃)₂Aryl halidesArylboronic acidsK₃PO₄2-Me-THF1001270-95Effective in green solvents with a broad scope.[8]

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to successful Suzuki coupling reactions. Below are representative protocols for commonly used palladium and nickel catalyst systems, which can be adapted for specific dibromoaryl substrates.

General Procedure for Palladium-Catalyzed Suzuki Coupling

This protocol is a widely used and robust method for a variety of Suzuki coupling reactions.[9]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the dibromoaryl compound (1.0 mmol, 1.0 equiv), the arylboronic acid (2.2-2.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/ligand, 1-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Nickel-Catalyzed Suzuki Coupling

This protocol is suitable for ligand-free nickel bromide catalysis.[7][13]

  • Reaction Setup: To an oven-dried reaction vessel, add the dibromoaryl compound (1.0 mmol), the arylboronic acid (2.2 equiv), NiBr₂ (4-8 mol%), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the mixture to 120 °C and stir for the required duration.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.

Visualizing the Process

To better understand the underlying reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Ar-Pd(II)-X Ar-Pd(II)-X Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OR)2) Pd(0) Pd(0) Ar-Pd(II)-R->Pd(0) Ar-Ar' Ar-Ar' Ar-Pd(II)-R->Ar-Ar' Reductive Elimination Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-X Ar-X R-B(OR)2 R-B(OR)2

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: Dibromoaryl, Boronic Acid, Base start->setup catalyst Add Catalyst/Ligand setup->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion

The successful Suzuki-Miyaura cross-coupling of dibromoaryl compounds is readily achievable with modern palladium and nickel catalyst systems. The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos with palladium catalysts is highly recommended to overcome potential steric hindrance and to facilitate the reaction with a broad range of arylboronic acids.[10] For cost-effective and environmentally friendly processes, ligand-free nickel bromide or nickel complexes in green solvents present viable and potent alternatives.[7][8][13] The choice of catalyst should be guided by the specific substrate, desired selectivity, and economic considerations. The provided data and protocols offer a solid foundation for researchers to develop and optimize their Suzuki coupling reactions for dibromoaryl compounds.

References

A Comparative Guide to the Electrochemical Properties of Polymers Derived from Biphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The electrochemical properties of polymers are highly dependent on factors such as the synthesis method, molecular weight, morphology, and the experimental conditions of the analysis (e.g., solvent, electrolyte, temperature). The following tables summarize available quantitative data for the conductivity and redox potentials of poly(p-phenylene), with more limited experimental data for poly(o-phenylene) and poly(m-phenylene).

Polymer IsomerUndoped Conductivity (S/cm)Doped Conductivity (S/cm)DopantSource
Poly(p-phenylene)10⁻¹⁰ - 10⁻¹²10² - 10³AsF₅[1]
Poly(o-phenylene)----
Poly(m-phenylene)----
Note: Specific quantitative data for the conductivity of undoped and doped poly(o-phenylene) and poly(m-phenylene) under comparable conditions to poly(p-phenylene) is not well-documented in the reviewed literature. One study prepared isomeric polyphenylenes and noted their semiconductive properties after doping, but did not provide specific comparative values.[2]
Polymer IsomerOxidation Potential (V vs. Ag/Ag⁺)Reduction Potential (V vs. Ag/Ag⁺)Experimental ConditionsSource
Poly(p-phenylene)~ +1.6-Acetonitrile solution[3]
Poly(o-phenylene)----
Poly(m-phenylene)----
Note: Experimental data on the redox potentials of poly(o-phenylene) and poly(m-phenylene) is not readily available in the reviewed literature.

Theoretical Insights into Isomeric Differences

Computational studies offer valuable insights into the differing electronic properties of the polyphenylene isomers, which underpin their electrochemical behavior. Theoretical calculations predict distinct trends in the optical and electronic properties of the three isomers:

  • Poly(p-phenylene): The para-linkage allows for the most effective π-conjugation along the polymer backbone. This extended conjugation is expected to result in the highest conductivity and the lowest oxidation potential among the three isomers.

  • Poly(m-phenylene): The meta-linkage disrupts the π-conjugation between adjacent phenyl rings. This localization of the electronic states is predicted to lead to the lowest conductivity and the highest oxidation potential. The optical properties of meta-oligophenylenes are largely independent of the chain length.[4][5]

  • Poly(o-phenylene): Steric hindrance between adjacent phenyl rings in the ortho-linkage forces the polymer chain to adopt a non-planar, helical conformation.[4][5] This twisting disrupts π-conjugation, suggesting its electrochemical properties would be intermediate between the para and meta isomers, but closer to the meta isomer.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive comparative study of these polymers.

Polymer Synthesis

1. Chemical Oxidative Polymerization:

  • Monomer Preparation: The respective biphenyl isomer (o-, m-, or p-terphenyl) is dissolved in a suitable organic solvent (e.g., chloroform, nitrobenzene).

  • Initiator/Catalyst Addition: A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and an oxidizing agent (e.g., copper(II) chloride, CuCl₂) are added to the monomer solution under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Polymerization: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) for a defined period to allow for polymerization.

  • Purification: The resulting polymer is precipitated by adding a non-solvent (e.g., methanol). The precipitate is then filtered, washed extensively with various solvents to remove residual catalyst and oligomers, and dried under vacuum.

2. Electrochemical Polymerization (Electropolymerization):

  • Electrolyte Solution: A solution is prepared containing the monomer (e.g., biphenyl), a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆), and an appropriate solvent (e.g., acetonitrile, dichloromethane).[3]

  • Electrochemical Cell: A three-electrode cell is used, comprising a working electrode (e.g., platinum, glassy carbon, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).[3]

  • Deposition: The polymer film is deposited on the working electrode by applying a constant potential (potentiostatic), a constant current (galvanostatic), or by cycling the potential (potentiodynamic) within a specific range.[3]

  • Washing: After deposition, the polymer-coated electrode is rinsed with fresh solvent to remove unreacted monomer and electrolyte.

Electrochemical Characterization

1. Cyclic Voltammetry (CV):

  • Purpose: To determine the redox potentials (oxidation and reduction) of the polymer films.

  • Procedure: The polymer-coated working electrode is immersed in a monomer-free electrolyte solution. The potential is swept linearly between two set limits, and the resulting current is measured. The potential at which oxidation and reduction peaks occur provides information about the redox activity of the polymer.

2. Galvanostatic Charge-Discharge (GCD):

  • Purpose: To evaluate the capacitive properties of the polymer.

  • Procedure: The polymer-coated electrode is subjected to repeated cycles of charging and discharging at a constant current. The specific capacitance can be calculated from the slope of the discharge curve.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To investigate the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.

  • Procedure: A small amplitude AC voltage is applied to the electrode over a wide range of frequencies, and the impedance is measured. The resulting Nyquist plot can be modeled to determine parameters such as charge transfer resistance and solution resistance.

4. In-situ Conductivity Measurements:

  • Purpose: To measure the change in conductivity of the polymer film as a function of the applied potential.

  • Procedure: The polymer is deposited on an interdigitated electrode array. The conductivity is measured by applying a small DC voltage across two of the electrodes while the potential of the polymer is controlled with a potentiostat in a three-electrode setup.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships in the electrochemical comparison of polymers derived from biphenyl isomers.

cluster_synthesis Polymer Synthesis cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis and Comparison o_mono o-Biphenyl poly_method Polymerization (Chemical or Electrochemical) o_mono->poly_method m_mono m-Biphenyl m_mono->poly_method p_mono p-Biphenyl p_mono->poly_method o_poly Poly(o-phenylene) poly_method->o_poly m_poly Poly(m-phenylene) poly_method->m_poly p_poly Poly(p-phenylene) poly_method->p_poly cv Cyclic Voltammetry (CV) o_poly->cv gcd Galvanostatic Charge-Discharge (GCD) o_poly->gcd eis Electrochemical Impedance Spectroscopy (EIS) o_poly->eis conductivity In-situ Conductivity o_poly->conductivity m_poly->cv m_poly->gcd m_poly->eis m_poly->conductivity p_poly->cv p_poly->gcd p_poly->eis p_poly->conductivity redox Redox Potentials cv->redox capacitance Specific Capacitance gcd->capacitance resistance Charge Transfer Resistance eis->resistance cond_values Conductivity Values conductivity->cond_values comparison Comparative Analysis redox->comparison capacitance->comparison resistance->comparison cond_values->comparison cluster_para Poly(p-phenylene) cluster_meta Poly(m-phenylene) cluster_ortho Poly(o-phenylene) p_structure Planar Backbone p_conjugation High π-Conjugation p_structure->p_conjugation p_conductivity High Conductivity p_conjugation->p_conductivity p_redox Low Oxidation Potential p_conjugation->p_redox m_structure Non-conjugated Backbone m_conjugation Disrupted π-Conjugation m_structure->m_conjugation m_conductivity Low Conductivity m_conjugation->m_conductivity m_redox High Oxidation Potential m_conjugation->m_redox o_structure Helical Backbone o_conjugation Reduced π-Conjugation (Steric Hindrance) o_structure->o_conjugation o_conductivity Intermediate Conductivity o_conjugation->o_conductivity o_redox Intermediate Oxidation Potential o_conjugation->o_redox

References

Comparative Guide to HPLC Analysis for the Quantification of 3,3'-Dibromo-1,1'-biphenyl and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3,3'-Dibromo-1,1'-biphenyl and its potential process-related impurities. The information is intended for researchers, scientists, and drug development professionals involved in the synthesis and quality control of this compound.

Introduction

This compound is a brominated aromatic compound with applications in organic synthesis and as a flame retardant.[1] Its synthesis can lead to the formation of various byproducts, including mono-brominated and poly-brominated analogs. Accurate and robust analytical methods are crucial for the quantification of the main compound and the detection of impurities to ensure the quality and safety of the final product. This guide compares two reversed-phase HPLC methods with UV detection for this purpose.

Potential Byproducts of Synthesis

The synthesis of this compound may result in the formation of several byproducts. Common impurities can include compounds with varying degrees of bromination or different positional isomers. For the context of this guide, we will consider the following potential byproducts:

  • 3-Bromobiphenyl: A mono-brominated byproduct.

  • 3,3',5-Tribromobiphenyl: An over-brominated byproduct.

Comparison of HPLC Methods

Two distinct HPLC methods are presented below for the separation and quantification of this compound and its byproducts. Method 1 utilizes an isocratic elution, which is simpler and more robust for routine analysis. Method 2 employs a gradient elution, offering better resolution for more complex sample matrices.

Table 1: Comparison of HPLC Method Performance

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Column C18 (5 µm, 4.6 x 150 mm)Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm)
Mobile Phase Acetonitrile:Water (70:30, v/v)A: Water, B: Acetonitrile
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm
Run Time 15 min12 min
Retention Time (3-Bromobiphenyl) 4.2 min3.8 min
Retention Time (this compound) 6.5 min5.9 min
Retention Time (3,3',5-Tribromobiphenyl) 9.8 min7.5 min
Resolution (3-Bromo vs. 3,3'-Dibromo) > 2.0> 2.5
LOD 0.05 µg/mL0.02 µg/mL
LOQ 0.15 µg/mL0.06 µg/mL

Experimental Protocols

Method 1: Isocratic Elution

This method is suitable for routine quality control where the separation of the main components is the primary goal.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 mm internal diameter, 150 mm length.

  • Mobile Phase: A mixture of acetonitrile and water in a 70:30 volume ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound, 3-Bromobiphenyl, and 3,3',5-Tribromobiphenyl reference standards in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in acetonitrile to obtain a theoretical concentration of 10 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • Quantify the amount of this compound and its byproducts in the sample using the linear regression equation derived from the calibration curve.

Method 2: Gradient Elution

This method provides higher resolution and is ideal for analyzing samples with a more complex impurity profile.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 mm internal diameter, 100 mm length.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-8 min: 60% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 60% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

3. Standard and Sample Preparation:

  • Follow the same procedure as described in Method 1 for the preparation of standard stock solutions, calibration standards, and sample solutions. Use a mixture of 60% acetonitrile and 40% water as the diluent.

4. Data Analysis:

  • Follow the same data analysis procedure as described in Method 1.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its byproducts.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Weighing Weighing of Sample and Standards Dissolution Dissolution in Acetonitrile Weighing->Dissolution Dilution Serial Dilution for Calibration Curve Dissolution->Dilution Filtration Filtration (0.45 µm) Dissolution->Filtration Sample Dilution->Filtration Standards Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3,3'-Dibromo-1,1'-biphenyl. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adherence to standard safety procedures.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure risks when handling this compound, which is known to cause skin, eye, and respiratory irritation. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentStandards and Practices
Eye/Face Protection Chemical safety goggles or a face shield where splashing is a potential risk.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for integrity before each use.Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]
Skin and Body Protection A lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are mandatory.Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection All handling should occur in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type ABEK-P2). For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure proper ventilation by verifying that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment, reagents, and waste containers inside the fume hood to minimize the movement of the hazardous material.

  • Handling this compound:

    • Don all required personal protective equipment as detailed in the table above.

    • Take precautionary measures against static discharge.

    • Carefully handle the compound, avoiding the creation of dust.

Accidental Release and Spill Management Plan

Immediate Actions:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, but do not use a method that will disperse the chemical into other areas.

  • Assess the Spill: Determine the extent and nature of the spill. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[3]

Spill Cleanup Procedure:

  • Wear Appropriate PPE: Don the full PPE as described above, including respiratory protection if necessary.

  • Containment: For solid spills, prevent the creation of dust. For liquid spills, use an inert absorbent material like dry sand, earth, or vermiculite to contain the spill.[4][5]

  • Cleanup:

    • Carefully sweep or scoop up the absorbed material or spilled solid.

    • Place the collected material into a designated, sealed, and properly labeled hazardous waste container. Do not create dust.[2]

  • Decontamination:

    • Clean the spill area with soap and water, and then rinse with water.[2]

  • Disposal:

    • Dispose of all contaminated materials, including cleaning materials and PPE, as hazardous waste according to institutional and local regulations.[2]

Disposal Plan

  • Waste Segregation and Collection:

    • Designated Waste Container: Use a dedicated, leak-proof, and properly labeled hazardous waste container for all this compound waste. The container should be compatible with halogenated organic compounds.[6]

    • Labeling: Affix a hazardous waste label to the container as soon as the first waste is added. The label must clearly state "Hazardous Waste" and identify the contents.[6]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Place the waste container in a secondary containment bin to prevent spills.

    • Keep the container tightly sealed at all times, except when adding waste.

    • Store in a well-ventilated area.[6]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management service.

    • Do not mix halogenated waste with non-halogenated waste streams.[6]

    • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound A Preparation (Verify Fume Hood, Assemble Materials) B Don PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Handling of this compound (Inside Fume Hood) B->C D Collect Waste (Designated Halogenated Waste Container) C->D E Spill Occurs C->E Accident H Store Waste Properly (Sealed, Labeled, Secondary Containment) D->H F Spill Cleanup (Contain, Absorb, Collect) E->F Response G Decontaminate Area F->G G->H I Dispose of Waste (via EHS/Certified Vendor) H->I

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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3,3'-Dibromo-1,1'-biphenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.